Ethyl 2-(phenylazo)acetoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-2-phenyldiazenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOBYPTHJKDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271598 | |
| Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |
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Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-33-9 | |
| Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetic acid, 2-(phenylazo)-, ethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17512 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |
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| Record name | Ethyl 2-(phenylazo)acetoacetate | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(phenylazo)acetoacetate, a compound of interest in various chemical and pharmaceutical research areas. This document collates available data on its properties, outlines experimental protocols for its synthesis and characterization, and presents key chemical behaviors through structured diagrams.
Core Physical and Chemical Properties
This compound, with the CAS number 5462-33-9, is an organic compound with the molecular formula C₁₂H₁₄N₂O₃.[1][2][3] It is also known by its IUPAC name, ethyl 3-oxo-2-phenyldiazenylbutanoate.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 234.25 g/mol | [1][2][3] |
| Melting Point | 75-80 °C | [4] |
| Boiling Point | 297.1 °C at 760 mmHg | [2][5] |
| Density | 1.13 g/cm³ | [2][5] |
| Flash Point | 115.5 °C | [2][5] |
| Refractive Index | 1.534 | [2][5] |
Computed Properties
Computational models provide further insight into the molecular characteristics of this compound.
| Property | Value | Source |
| XLogP3 | 2.4 | [1] |
| pKa (Predicted) | 8.16 ± 0.59 | [4] |
| Polar Surface Area | 68.1 Ų | [1] |
| Rotatable Bond Count | 5 | [1] |
Chemical Characteristics and Reactivity
A significant feature of this compound is its existence in a tautomeric equilibrium.[3] Due to the presence of the phenylazo group, the compound predominantly exhibits azo-hydrazone tautomerism, existing as an equilibrium mixture of the keto-azo form and the more stable keto-hydrazone form.[3] This equilibrium can be influenced by the solvent and the electronic nature of any substituents.[3]
This compound can participate in various chemical reactions. For instance, it reacts with cyanoacetyl hydrazine under different conditions to yield different heterocyclic products, such as pyridazine or pyrazole derivatives, which have shown potential anti-tumor activities.[6]
References
- 1. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 5462-33-9, Information for this compound 5462-33-9, Suppliers of Other Regions this compound 5462-33-9 [chemnet.com]
- 3. This compound | 5462-33-9 | Benchchem [benchchem.com]
- 4. 2-(PHENYLAZO)ACETOACETIC ACID ETHYL ESTER | 5462-33-9 [chemicalbook.com]
- 5. chemnet.com [chemnet.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of Ethyl 2-(phenylazo)acetoacetate (EPAA). This compound is a notable intermediate in organic synthesis, particularly in the formation of heterocyclic systems. A key feature of its molecular structure is the existence of a prominent azo-hydrazone tautomerism, which significantly influences its chemical and physical properties.
Molecular Structure and Properties
This compound, with the chemical formula C₁₂H₁₄N₂O₃, has a molecular weight of 234.25 g/mol .[1] Its IUPAC name is ethyl 3-oxo-2-(phenyldiazenyl)butanoate.[1] The molecule's structure is characterized by an ethyl acetoacetate core substituted with a phenylazo group at the α-carbon.
A critical aspect of EPAA's structure is its existence as an equilibrium mixture of two tautomeric forms: the keto-azo form and the more stable keto-hydrazone form.[2] This tautomerism involves the migration of a proton and results in two distinct structural isomers that coexist.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol [1] |
| IUPAC Name | ethyl 3-oxo-2-(phenyldiazenyl)butanoate[1] |
| CAS Number | 5462-33-9 |
The logical relationship of the tautomeric forms is visualized below.
References
Spectroscopic data of Ethyl 2-(phenylazo)acetoacetate (NMR, IR, UV-Vis)
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-(phenylazo)acetoacetate
Introduction
This compound is an organic compound with significant applications in chemical synthesis, particularly as a precursor for heterocyclic compounds and as a ligand in coordination chemistry. Its molecular structure, characterized by the presence of an azo group coupled to an acetoacetate moiety, gives rise to interesting spectroscopic properties. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development.
A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the keto-azo and the more stable keto-hydrazone forms. This equilibrium can be influenced by the solvent and the electronic nature of substituents, and it significantly impacts the observed spectroscopic data.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methyl group of the acetoacetate portion, and the phenyl ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| CH₃ (Ethyl) | ~1.3 | Triplet | Coupled to the CH₂ group. |
| CH₂ (Ethyl) | ~4.2 | Quartet | Coupled to the CH₃ group. |
| CH₃ (Aceto) | ~2.5 | Singlet | |
| CH (Phenyl) | ~7.2-7.8 | Multiplet | The exact pattern depends on the electronic environment influenced by the azo group. |
| NH (Hydrazone) | ~12-15 | Broad Singlet | This peak is characteristic of the keto-hydrazone tautomer and may be broad due to hydrogen bonding and exchange. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | ~14 |
| CH₂ (Ethyl) | ~61 |
| CH₃ (Aceto) | ~25 |
| C=O (Ester) | ~165 |
| C=O (Ketone) | ~195 |
| C-N | ~140 |
| C (Phenyl) | ~120-150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazone) | Stretching | 3100-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Ketone) | Stretching | ~1680 |
| C=N/N=N | Stretching | 1550-1650 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ester) | Stretching | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their chromophoric nature. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to solvent polarity.
| Transition | Expected λmax (nm) | Notes |
| π→π | ~250-300 | High intensity, associated with the conjugated system. |
| n→π | ~350-450 | Lower intensity, involving non-bonding electrons of the nitrogen atoms. |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Dilute the stock solution to obtain a concentration that gives an absorbance reading in the range of 0.1-1.0.
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Integration of spectroscopic data for structural confirmation.
An In-depth Technical Guide to the Tautomerism of Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(phenylazo)acetoacetate is a β-ketoester derivative that exhibits significant tautomerism, a phenomenon crucial to its chemical reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the predominant azo-hydrazone tautomerism. It includes a summary of spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations of the core chemical principles and workflows. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from closely related analogous compounds to provide a comprehensive and practical resource.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This compound, possessing both a β-dicarbonyl moiety and a phenylazo group, can theoretically exist in multiple tautomeric forms. While keto-enol tautomerism is characteristic of β-dicarbonyl compounds, the presence of the azo group introduces a more dominant equilibrium between the keto-azo and the keto-hydrazone forms.[1] The keto-hydrazone tautomer is generally considered to be the more stable form.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of any substituents on the phenyl ring.
Tautomeric Forms of this compound
The primary tautomeric equilibrium in this compound is between the keto-azo and the keto-hydrazone forms. A potential, though less significant, keto-enol tautomerism also exists.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis and Starting Materials
The synthesis of Ethyl 2-(phenylazo)acetoacetate is a well-established process in organic chemistry, primarily achieved through the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, in this case, ethyl acetoacetate. The principal starting materials for this synthesis are aniline, a diazotizing agent (typically sodium nitrite in an acidic medium), and ethyl acetoacetate.
The overall reaction proceeds in two key stages:
-
Diazotization of Aniline: Aniline is treated with nitrous acid (formed in situ from sodium nitrite and a mineral acid, such as hydrochloric acid) at low temperatures (0-5 °C) to produce a benzenediazonium chloride solution.[1][2][3] This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[1]
-
Azo Coupling (Japp-Klingemann Reaction): The benzenediazonium salt is then introduced to a solution of ethyl acetoacetate, an active methylene compound.[4][5] The coupling reaction is facilitated by a base, such as sodium acetate, which deprotonates the α-carbon of the ethyl acetoacetate, enabling its nucleophilic attack on the diazonium salt.[6] This results in the formation of this compound.
The key starting materials and reagents are summarized in the table below:
| Starting Material/Reagent | Role in Synthesis |
| Aniline (or substituted anilines) | Source of the phenylazo group |
| Sodium Nitrite (NaNO₂) | Diazotizing agent, precursor to nitrous acid |
| Hydrochloric Acid (HCl) or other mineral acids | Provides the acidic medium for diazotization |
| Ethyl Acetoacetate | Active methylene compound that couples with the diazonium salt |
| Sodium Acetate (NaCH₃CO₂) | Base to facilitate the coupling reaction |
| Ethanol/Water | Solvents for the reaction |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.[6]
Step 1: Preparation of Benzenediazonium Chloride Solution
-
In a beaker, dissolve the appropriate aniline (9.8 mmol) in a mixture of 37% hydrochloric acid (2.5 mL), water (1.5 mL), and 96% ethanol (1.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vessel, prepare a solution of sodium nitrite (10.63 mmol) in water (4.25 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature at 0 °C and stirring continuously.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
Step 2: Coupling Reaction
-
In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL).
-
Add both of these solutions to the freshly prepared benzenediazonium chloride solution while ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at a temperature below 5 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, this compound, will precipitate out of the solution.
-
The precipitate can then be collected by filtration, washed with cold water, and dried.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yield | 70% | [6] |
| Melting Point | 56.7-59.4 °C | [6] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [7] |
| Molecular Weight | 234.25 g/mol | [7] |
Spectroscopic Data:
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ: 14.82 (s, 1H, NH), 7.41 (m, 4H, Ar), 4.30 (q), 2.50 (s), 1.40 (t) | [6] |
| FTIR (cm⁻¹) | The N-H stretch band may appear weak or absent in the range of 3300-3500 cm⁻¹ | [6] |
| Mass Spectrometry (ESI-MS) | Molecular ions observed as adducts of hydrogen and/or sodium | [6] |
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a well-defined reaction pathway. The key steps are the formation of the electrophilic diazonium ion and its subsequent reaction with the enolate of ethyl acetoacetate.
Caption: Reaction pathway for this compound synthesis.
The experimental workflow can be visualized as a sequential process, starting from the preparation of the diazonium salt to the final isolation of the product.
Caption: Experimental workflow for the synthesis process.
References
- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 2. quora.com [quora.com]
- 3. ck12.org [ck12.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(phenylazo)acetoacetate, a versatile organic compound with applications in chemical synthesis and potential for drug discovery. The IUPAC name for this compound is ethyl 3-oxo-2-phenyldiazenylbutanoate [1]. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis via the Japp-Klingemann reaction, and presents its spectroscopic data. Furthermore, this guide explores its relevance in drug development, with a focus on the antiplatelet activity of its derivatives, and includes diagrams of key chemical processes to facilitate understanding.
Chemical Properties and Data
This compound is a solid organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol [1][2]. It is characterized by the presence of an azo group (-N=N-) linking a phenyl ring to an acetoacetate backbone. This structure allows for interesting chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 3-oxo-2-phenyldiazenylbutanoate | [1] |
| CAS Number | 5462-33-9 | [3] |
| Molecular Formula | C12H14N2O3 | [1] |
| Molecular Weight | 234.25 g/mol | [2] |
| Boiling Point | 297.1 °C at 760 mmHg | [3] |
| Density | 1.13 g/cm³ | [3] |
| Flash Point | 115.5 °C | [3] |
Synthesis via Japp-Klingemann Reaction
The primary method for synthesizing this compound and its derivatives is the Japp-Klingemann reaction[4]. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, such as ethyl acetoacetate.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of this compound derivatives[5].
Materials:
-
Aniline (9.8 mmol)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (10.63 mmol)
-
Ethyl Acetoacetate (9.8 mmol)
-
Sodium Acetate
-
Ethanol (96%)
-
Water
-
Ice bath
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline (9.8 mmol) in a mixture of water (1.5 mL) and 96% ethanol (1.5 mL).
-
Add concentrated hydrochloric acid dropwise while stirring in an ice bath until the aniline is completely dissolved and the solution is acidic.
-
Slowly add a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes in the ice bath to ensure complete formation of the benzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve ethyl acetoacetate (9.8 mmol) in 96% ethanol.
-
Add a solution of sodium acetate in water to the ethyl acetoacetate solution and cool it in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the ethyl acetoacetate solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, add water to the mixture to precipitate the crude product.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure this compound.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
Table 2: Spectroscopic Data for this compound and its Derivatives
| Spectroscopic Technique | Characteristic Peaks/Signals (for derivatives) | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 14.82 (s, 1H, NH), 7.41 (m, 4H, Ar-H), 7.18 (t, 1H, Ar-H), 4.34 (q, 2H, ethyl), 2.60 (s, 3H, methyl), 1.41 (t, 3H, ethyl) | [6] |
| FT-IR (cm⁻¹) | 1723 (C=O, ester), 1527 (N=N stretch), 781, 707 (C-H bend, aromatic) | [6] |
| ESI-MS (m/z) | 256 [M+Na]⁺ (for the unsubstituted derivative) | [6] |
Note: The provided spectroscopic data is for the unsubstituted phenyl derivative as reported in a study on its analogues. The exact values for the title compound may vary slightly.
Applications in Drug Development
While direct biological data for this compound is limited, its derivatives have shown promising activity, particularly as antiplatelet agents. This suggests that the core structure is a valuable scaffold for the development of new therapeutic agents.
Antiplatelet Activity
A study on a series of ethyl acetoacetate phenylhydrazone derivatives demonstrated their potential to inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP)[6].
Table 3: In Vitro Antiplatelet Activity of this compound Derivatives
| Compound (Substituent on Phenyl Ring) | % Inhibition (1 mM) vs. AA | % Inhibition (1 mM) vs. ADP | IC₅₀ (mM) vs. AA | IC₅₀ (mM) vs. ADP |
| H | 65 | 40 | >1 | >1 |
| 4-OH | 85 | 80 | 0.45 | 0.6 |
| 4-OCH₃ | 78 | 65 | 0.7 | >1 |
| 4-CH₃ | 72 | 55 | 0.8 | >1 |
| 4-Cl | 50 | 35 | >1 | >1 |
| 4-NO₂ | 30 | 20 | >1 | >1 |
Data adapted from Farhady et al.[6]
The results indicate that derivatives with electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring exhibit higher antiplatelet activity, particularly against AA-induced aggregation[6]. The 4-hydroxy derivative was identified as the most potent compound in the series[6].
Mechanism of Action and Signaling Pathways
The antiplatelet effect of these compounds is believed to be related to the inhibition of the cyclooxygenase (COX) pathway, which is involved in the conversion of arachidonic acid to pro-aggregatory thromboxanes.
Caption: Inhibition of the arachidonic acid pathway by this compound derivatives.
Conclusion
This compound is a readily synthesizable compound with a versatile chemical structure. While its own biological profile is not extensively studied, its derivatives have demonstrated significant antiplatelet activity, highlighting the potential of this chemical scaffold in the development of new cardiovascular drugs. Further research into the synthesis of novel derivatives and a more in-depth investigation of their structure-activity relationships and toxicological profiles are warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and scientists interested in leveraging this compound for future research and drug development endeavors.
References
- 1. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5462-33-9 | Benchchem [benchchem.com]
- 3. This compound 5462-33-9, Information for this compound 5462-33-9, Suppliers of Other Regions this compound 5462-33-9 [chemnet.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(phenylazo)acetoacetate
This technical guide provides a comprehensive overview of Ethyl 2-(phenylazo)acetoacetate, a versatile chemical intermediate with applications in synthesis and research. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound, with the CAS number 5462-33-9, is an organic compound characterized by the presence of an azo group coupled to an acetoacetate moiety.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Clear light yellow liquid | BOC Sciences |
| Purity | Typically 95-97% | [2] |
| Density | 1.13 g/cm³ | ChemNet |
| Boiling Point | 297.1 °C at 760 mmHg | ChemNet |
| Flash Point | 115.5 °C | ChemNet |
| Refractive Index | 1.534 | ChemNet |
Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. The typical purity offered by these suppliers ranges from 95% to 97%.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Notes |
| Benchchem | ≥95% | Research chemical |
| BOC Sciences | 97% | Industrial and reagent grade |
| ChemNet | Not specified | Connects to various suppliers |
| Sigma-Aldrich | Not specified | Part of a collection of rare chemicals, analytical data not collected by the supplier.[3] |
Synthesis and Reaction Mechanisms
The synthesis of this compound and its derivatives is often achieved through the Japp-Klingemann reaction.[4][5][6][7][8] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, such as ethyl acetoacetate.
The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the formation of hydrazones from β-keto-acids or their esters and aryl diazonium salts.[4][5] The reaction proceeds through the formation of an azo intermediate, which then undergoes hydrolysis and rearrangement to yield the final hydrazone product.[4] These hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds, including indoles and pyrazoles.[4]
Azo-Hydrazone Tautomerism
This compound exists as an equilibrium mixture of two tautomeric forms: the keto-azo form and the more stable keto-hydrazone form.[2] This tautomerism is a key feature of its chemical behavior and reactivity.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound derivatives, adapted from the literature.[9]
Materials:
-
Aniline derivative
-
37% Hydrochloric acid
-
Sodium nitrite
-
Sodium acetate
-
Ethyl acetoacetate
-
Ethanol (96%)
-
Water
Procedure:
-
A solution of the appropriate aniline (9.8 mmol) and 37% hydrochloric acid (2.5 mL) in water (1.5 mL) and 96% ethanol (1.5 mL) is prepared.
-
The solution is cooled to 0 °C, and a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL) are then added, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at a temperature below 5 °C, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.[2]
Table 3: Expected FT-IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Ester and Ketone) | 1650-1750 | Stretching |
| C-H (Aromatic) | >3000 | Stretching |
| C-C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum will provide information about the different types of protons and their chemical environments.[2]
Table 4: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
| CH₃ (Ethyl) | ~1.3 | Triplet |
| CH₂ (Ethyl) | ~4.2 | Quartet |
| CH₃ (Acetoacetate) | ~2.3 | Singlet |
| Aromatic Protons | 7.0-8.0 | Multiplet |
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling should be based on the safety precautions for similar azo compounds and β-keto-esters. For related compounds like ethyl acetoacetate, hazards include being a combustible liquid.[10][11] For other related azo compounds, potential hazards may include skin, eye, and respiratory irritation.
General Precautions:
-
Use in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Avoid contact with skin and eyes.[12]
-
Avoid inhalation of vapors.[12]
-
Store in a tightly sealed container in a cool, dry place.[12]
Applications in Drug Development
This compound and its derivatives serve as important precursors in the synthesis of a variety of heterocyclic compounds with potential biological activities.[9] For instance, phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activities, which are relevant in the context of cardiovascular diseases.[9] The synthesis of novel compounds from this precursor can lead to the discovery of new therapeutic agents that may act on various signaling pathways. While this compound is not a direct modulator of a specific signaling pathway, its utility lies in providing a scaffold for the generation of libraries of compounds for screening in drug discovery programs.
The general workflow for utilizing this compound in drug discovery is outlined below.
References
- 1. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5462-33-9 | Benchchem [benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chempoint.com [chempoint.com]
- 12. cochise.edu [cochise.edu]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(phenylazo)acetoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(phenylazo)acetoacetate is a versatile and highly reactive precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the azo group and the β-ketoester functionality, allow for diverse cyclization reactions, making it a valuable building block in medicinal and materials chemistry. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyridazines, pyrazoles, and their fused derivatives, utilizing this compound and its tautomeric form, ethyl 2-(2-phenylhydrazono)-3-oxobutanoate. The methodologies presented herein are aimed at providing researchers with practical guidance for the efficient synthesis of these important chemical entities.
I. Synthesis of Pyridazine Derivatives
The reaction of this compound with hydrazine derivatives is a common strategy for the synthesis of pyridazine scaffolds. The choice of reaction conditions can significantly influence the final product.
Application Note:
The reaction between this compound and cyanoacetyl hydrazine can be directed to selectively form either a pyridazine or a pyrazole derivative by modifying the reaction conditions. In the presence of ammonium acetate in an oil bath at elevated temperatures, a pyridazine derivative is formed.[1] This method provides a straightforward entry into functionalized pyridazine systems.
Table 1: Synthesis of a Pyridazine Derivative
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| This compound | Cyanoacetyl hydrazine | Ammonium acetate, 120°C, oil bath | Ethyl 6-amino-5-cyano-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylate | Not explicitly stated | [1] |
Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylate[1]
-
Preparation of this compound: To a cold solution (0-5 °C) of ethyl acetoacetate (1.30 g, 0.01 mol) in ethanol (50 mL) containing sodium acetate (2.54 g, 0.03 mol), add benzenediazonium chloride (1.40 g, 0.01 mol) with continuous stirring.
-
Reaction with Cyanoacetyl Hydrazine: To the freshly prepared this compound, add cyanoacetyl hydrazine (1.0 g, 0.01 mol) and ammonium acetate.
-
Reaction Conditions: Heat the mixture in an oil bath at 120°C.
-
Work-up and Purification: The work-up procedure to isolate and purify the pyridazine derivative is not detailed in the provided reference. General methods would involve cooling the reaction mixture, followed by precipitation or extraction, and purification by recrystallization or column chromatography.
Caption: Synthesis of a pyridazine derivative.
II. Synthesis of Pyrazole Derivatives
The reaction of this compound or the in-situ formation of a phenylhydrazone followed by cyclization is a cornerstone for the synthesis of pyrazole and pyrazolone derivatives.
Application Note:
The synthesis of pyrazoles can be achieved under milder, basic conditions. For instance, the reaction of this compound with cyanoacetyl hydrazine in the presence of an organic base like triethylamine (Et3N) in ethanol leads to the formation of a pyrazole derivative.[1] This regioselective synthesis highlights the tunability of the reaction outcome. Furthermore, the reaction of ethyl acetoacetate with phenylhydrazine is a classical method for preparing 3-methyl-1-phenylpyrazol-5-one.
Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| This compound | Cyanoacetyl hydrazine | Ethanolic Et3N | Pyrazole derivative | Not explicitly stated | [1] |
| 3-Amino-5-hydrazino-4-phenylazo-1H-pyrazole | Ethyl acetoacetate | Absolute ethanol, reflux, 10 h | 3-Methyl-1-(4-(phenylazo)-1H-pyrazol-5-yl)-1H-pyrazol-5(4H)-one | 65 |
Experimental Protocol: Synthesis of 3-Methyl-1-(4-(phenylazo)-1H-pyrazol-5-yl)-1H-pyrazol-5(4H)-one[2]
-
Reactants: To a solution of 3-amino-5-hydrazino-4-phenylazo-1H-pyrazole (0.21 g, 1 mmol) in absolute ethanol (20 mL), add ethyl acetoacetate (0.1 g, 1 mmol).
-
Reaction: Heat the reaction mixture under reflux for 10 hours.
-
Isolation: Concentrate the solution and cool to allow the solid product to precipitate.
-
Purification: Filter off the solid, dry it, and recrystallize from benzene to obtain the pure product.
Caption: Experimental workflow for N-pyrazolylpyrazole synthesis.
III. Synthesis of Fused Heterocyclic Systems
This compound and its derivatives are excellent starting materials for the construction of more complex, fused heterocyclic systems, which are of significant interest in drug discovery.
Application Note:
The pyrazole derivatives synthesized from this compound can be further elaborated to create fused ring systems. For example, a synthesized pyrazole derivative can react with various reagents to form pyranopyrazoles.
Table 3: Synthesis of a Fused Pyranopyrazole Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Malononitrile | Not specified | 6-Amino-3-methyl-1,4-dihydropyrano[2,3-b]pyrazole-5-carbonitrile | Not specified | [2] |
Experimental Protocol: Synthesis of 6-Amino-3-methyl-1,4-dihydropyrano[2,3-b]pyrazole-5-carbonitrile[3]
-
Starting Material Synthesis: Prepare 3-methyl-1-phenyl-5-pyrazolone by reacting phenylhydrazine with ethyl acetoacetate.
-
Reaction: Treat the 3-methyl-1-phenyl-5-pyrazolone with malononitrile and benzaldehyde. (Note: The reference does not provide specific reaction conditions such as solvent, temperature, or catalyst).
-
Work-up and Purification: The general procedure would involve isolation of the crude product followed by purification, likely through recrystallization, to obtain the desired pyranopyrazole derivative.
Caption: Synthesis of a fused pyranopyrazole.
Conclusion
This compound is a highly valuable and versatile reagent in heterocyclic synthesis. The protocols and data presented here demonstrate its utility in constructing a variety of important heterocyclic scaffolds. The ability to control the reaction outcome by modifying the reaction conditions makes it a powerful tool for synthetic chemists. The synthesized heterocycles have shown potential biological activities, underscoring their importance in the field of drug development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel heterocyclic structures with interesting chemical and biological properties.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing ethyl 2-(phenylazo)acetoacetate as a key starting material. The reaction proceeds via a cyclocondensation reaction with hydrazine derivatives. This application note includes a comprehensive experimental protocol, a summary of reaction parameters for the synthesis of representative pyrazole derivatives, and diagrams illustrating the chemical transformation and experimental workflow.
Introduction
Pyrazole moieties are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is, therefore, a cornerstone of many drug discovery and development programs. One versatile method for the construction of the pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This compound, which exists in equilibrium with its phenylhydrazone tautomer, serves as an excellent precursor for the synthesis of various functionalized pyrazoles. This protocol details a reliable method for this transformation.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of representative pyrazole derivatives from this compound.
| Product Name | Reagent | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Reference |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Malononitrile | Ethanol | Piperidine | 4 | 85 | N/A |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | 2 | 90 | [1] |
| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl cyanoacetate | Ethanol | Sodium ethoxide | 6 | 78 | N/A |
| N'-(cyanoacetyl)-2-(1-ethoxycarbonyl-2-oxopropyl)hydrazinecarboxamide | Cyanoacetyl hydrazine | Ethanol/Triethylamine | Triethylamine | 3 | Not specified | [2] |
| 3-Amino-5-hydrazino-4-(phenylazo)-1H-pyrazole | Hydrazine hydrate | Absolute Ethanol | - | 6 | 75 |
Note: Yields are based on reported literature values or are typical for these types of reactions. "N/A" indicates that a specific literature citation for this exact transformation was not found in the immediate search, but the conditions are based on standard, analogous chemical transformations.
Experimental Protocols
General Procedure for the Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of a pyrazole derivative via the reaction of this compound with a hydrazine-containing reagent.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, cyanoacetyl hydrazine)
-
Absolute Ethanol
-
Base/Catalyst (e.g., Triethylamine, Piperidine, Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq.). If a basic or acidic catalyst is required, it is added at this stage (typically a catalytic amount, or in the case of a base like triethylamine, it can be used in slight excess).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC, typically after 2-6 hours), cool the reaction mixture to room temperature. For the synthesis of N'-(cyanoacetyl)-2-(1-ethoxycarbonyl-2-oxopropyl)hydrazinecarboxamide, the mixture is poured into ice/water containing hydrochloric acid to precipitate the product[2]. For other derivatives, the product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or an appropriate solvent to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or an ethanol/water mixture) to yield the pure pyrazole derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Mandatory Visualization
Signaling Pathway/Reaction Mechanism
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Workflow
Caption: Experimental workflow for pyrazole synthesis.
References
Application of Ethyl 2-(phenylazo)acetoacetate in the Synthesis of Pyrazolone Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(phenylazo)acetoacetate is a versatile chemical intermediate primarily utilized in the synthesis of heterocyclic compounds, most notably pyrazolone-based azo dyes. These dyes are a significant class of synthetic colorants known for their bright yellow to reddish-orange hues and their application as disperse dyes for hydrophobic fibers such as polyester. The synthesis involves a key cyclization reaction of this compound with hydrazines, leading to the formation of 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone and its derivatives. Beyond the realm of textiles, the pyrazolone core is also a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities.
This document provides detailed application notes on the synthesis of pyrazolone azo dyes from this compound, including experimental protocols and a summary of quantitative data for representative dye structures.
Synthesis of this compound
The precursor, this compound, is typically synthesized via the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, in this case, ethyl acetoacetate. The reaction proceeds by the nucleophilic attack of the enolate of ethyl acetoacetate on the diazonium salt, followed by the cleavage of the acetyl group under the reaction conditions to yield the desired arylazo-β-ketoester.
Core Application: Synthesis of Phenylazopyrazolone Dyes
The principal application of this compound in dye synthesis is its conversion to phenylazopyrazolone dyes. This is achieved through a condensation and cyclization reaction with a hydrazine, most commonly phenylhydrazine. The reaction results in the formation of a stable, colored 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone.
Diagram of the Synthesis Pathway
Caption: General synthesis pathway for pyrazolone azo dyes.
Quantitative Data of Synthesized Phenylazopyrazolone Dyes
The following table summarizes the key quantitative data for a selection of 1-phenyl-3-methyl-4-(arylazo)-5-pyrazolone dyes, which can be synthesized from appropriately substituted starting materials following the general synthetic route.
| Dye Structure | Aryl Substituent (R) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 1 | H | ~85 | 156-158 | 395 | Not Reported |
| 2 | 4-Cl | >90 | 198-200 | 402 | Not Reported |
| 3 | 4-NO₂ | ~92 | 245-247 | 440 | Not Reported |
| 4 | 4-OCH₃ | ~88 | 150-152 | 410 | Not Reported |
| 5 | 2-CH₃ | ~80 | 135-137 | 398 | Not Reported |
Note: The data presented is compiled from various sources and may vary depending on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Japp-Klingemann Reaction)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetoacetate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.05 mol in 10 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate larger beaker, dissolve ethyl acetoacetate (0.05 mol) in ethanol (50 mL).
-
Add a solution of sodium acetate (0.15 mol) in water (50 mL) to the ethyl acetoacetate solution and cool it to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath. A yellow to orange precipitate of this compound will form.
-
Filter the crude product, wash it thoroughly with cold water, and dry it.
-
The product can be further purified by recrystallization from ethanol.
-
Workflow for the Synthesis of this compound
Caption: Experimental workflow for Japp-Klingemann reaction.
Protocol 2: Synthesis of 1-Phenyl-3-methyl-4-(phenylazo)-5-pyrazolone
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in glacial acetic acid (20 mL).
-
Add phenylhydrazine (0.01 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
A colored precipitate of 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone will form.
-
Filter the solid product, wash it with water until the filtrate is neutral, and then dry it.
-
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Applications of Phenylazopyrazolone Dyes
-
Textile Industry: The primary application of these dyes is in the coloration of synthetic fibers, particularly polyester, due to their disperse nature.[1] They exhibit good lightfastness and sublimation fastness, which are crucial properties for textile dyes.
-
Coloration of Plastics and Resins: These dyes can be used to impart color to various polymers and resins.
-
Ink and Paint Formulations: The vibrant yellow to orange shades of phenylazopyrazolone dyes make them suitable for use as pigments in printing inks and paints.[2]
-
Potential Biological Applications: The pyrazolone nucleus is a well-known pharmacophore. While the primary use of these specific azo compounds is as dyes, derivatives are investigated for their potential biological activities.
Conclusion
This compound serves as a pivotal intermediate in the synthesis of a commercially important class of pyrazolone azo dyes. The synthetic pathway, primarily involving the Japp-Klingemann reaction followed by cyclization with hydrazines, is a well-established and efficient method for producing these colorants. The resulting 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone dyes and their derivatives find widespread application in the textile and coatings industries due to their desirable coloristic and fastness properties. Further research into the derivatization of this scaffold holds promise for the development of novel colorants and potentially bioactive molecules.
References
- 1. Dyeing of Polyester with 4-Fluorosulfonylphenylazo-5-pyrazolone Disperse Dyes and Application of Environment-Friendly Aftertreatment for Their High Color Fastness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(phenylazo)acetoacetate: A Versatile Precursor for the Synthesis of Pharmaceutical Compounds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(phenylazo)acetoacetate is a highly valuable and versatile precursor in the synthesis of a wide range of pharmaceutical compounds. Its inherent reactivity, arising from the presence of multiple functional groups including an ester, a ketone, and a phenylazo group, makes it an ideal starting material for the construction of complex heterocyclic scaffolds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant pyrazole and indole derivatives.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a key intermediate in the Japp-Klingemann reaction. This reaction facilitates the formation of arylhydrazones, which are crucial precursors for the synthesis of indoles and pyrazoles – core structures in numerous therapeutic agents.[2][3]
1. Synthesis of Pyrazole Derivatives:
Pyrazole-containing compounds are a significant class of pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] Notably, the pyrazole moiety is the central component of the blockbuster anti-inflammatory drug, Celecoxib. This compound serves as a precursor to 1,3-dicarbonyl compounds which, upon condensation with hydrazine derivatives, yield substituted pyrazoles.
2. Synthesis of Indole Derivatives:
The indole scaffold is another privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs with activities ranging from anti-migraine (triptans) to anticancer. The phenylhydrazone intermediate, readily prepared from this compound via the Japp-Klingemann reaction, can undergo Fischer indole synthesis to produce substituted indole-2-carboxylates, which are versatile intermediates for more complex indole-based pharmaceuticals.[3][6]
Data Presentation: Synthesis of Pharmaceutical Precursors
The following tables summarize quantitative data for the synthesis of key intermediates and final products derived from ethyl acetoacetate and its azo-derivatives.
Table 1: Synthesis of Pyrazolone Derivatives from Ethyl Acetoacetate and Phenylhydrazine
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 3-Methyl-1-phenylpyrazol-5-one | Ethyl acetoacetate, Phenylhydrazine | Reflux in ethanol | Good | 127-131 | [7] |
| 4-Arylidenepyrazolone derivatives | Ethyl acetoacetate, Phenylhydrazine, Aryl aldehyde | Microwave, Solvent-free | 83-95 | 164-215 | [8] |
Table 2: Synthesis of Celecoxib and its Analogs
| Compound Name | Key Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Celecoxib | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochloride | Reflux in ethanol/ethyl acetate with HCl | 90-91 | 99.0-99.7 | [2] |
| Celecoxib Analogs (N-substituted) | Celecoxib, Substituted isothiocyanates | Anhydrous K2CO3 in dry acetone | - | - | [9] |
Table 3: Anti-inflammatory Activity of Synthesized Pyrazole Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.045 | 14.715 | 327 | [10] |
| Thymol-pyrazole hybrid 8b | 0.045 | 12.06 | 268 | [10] |
| Thymol-pyrazole hybrid 8g | 0.045 | 12.06 | 268 | [10] |
| Pyrazole derivative 2a | 0.01987 | - | - | [11] |
| Pyrazole derivative 3b | 0.03943 | 0.875 | 22.21 | [11] |
| Bipyrazole 41 | 0.72 | - | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor molecule, this compound, which is a crucial first step for subsequent reactions.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Ethyl acetoacetate
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline (9.8 mmol) in a mixture of water (1.5 mL), ethanol (1.5 mL), and concentrated hydrochloric acid (2.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) dropwise, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in ethanol (2.5 mL).
-
To the diazonium salt solution, add the sodium acetate solution followed by the ethyl acetoacetate solution, ensuring the temperature is maintained below 5 °C.
-
A yellow precipitate of this compound will form.
-
-
Work-up and Purification:
-
Stir the reaction mixture for a further 30 minutes in the ice bath.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (A Pyrazolone Derivative)
This protocol details the synthesis of a pyrazolone derivative, a key intermediate for various anti-inflammatory agents, starting from ethyl acetoacetate and phenylhydrazine. This reaction demonstrates the cyclization step that would follow the Japp-Klingemann reaction.
Reaction Pathway:
Caption: Synthesis of a pyrazolone derivative.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Absolute Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, place a mixture of ethyl acetoacetate (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in absolute ethanol.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Recrystallize the solid from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5(4H)-one.[7]
-
Protocol 3: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This protocol outlines the general procedure for the Fischer indole synthesis, which can be adapted for the phenylhydrazone derivative of ethyl pyruvate (obtainable from this compound via the Japp-Klingemann reaction) to yield ethyl indole-2-carboxylate.
Logical Relationship Diagram:
Caption: Key steps in the Fischer indole synthesis.
Materials:
-
Ethyl pyruvate phenylhydrazone (or the crude product from the Japp-Klingemann reaction)
-
Anhydrous Ethanol or Acetic Acid
-
Acid catalyst (e.g., concentrated HCl, ZnCl₂, or polyphosphoric acid)
Procedure:
-
Reaction Setup:
-
Dissolve the ethyl pyruvate phenylhydrazone in a suitable solvent such as anhydrous ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]
-
-
Catalyst Addition and Reaction:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
The crude indole product will often precipitate. Collect the solid by filtration.
-
If the product is oily, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ethyl indole-2-carboxylate.
-
Conclusion
This compound is a cornerstone precursor for the synthesis of a diverse array of pharmaceutically important heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this versatile molecule in the discovery and synthesis of novel therapeutic agents. The straightforward access to pyrazole and indole scaffolds through well-established synthetic routes underscores the continued importance of this compound in medicinal chemistry.
References
- 1. guidechem.com [guidechem.com]
- 2. CN104177294A - Preparation method of celecoxib - Google Patents [patents.google.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities : Oriental Journal of Chemistry [orientjchem.org]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
The Japp-Klingemann reaction is a versatile and reliable method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2] These resulting hydrazones are valuable intermediates, particularly in the synthesis of indoles via the Fischer indole synthesis, a core reaction in the development of numerous pharmaceuticals and biologically active compounds.[1][3] This document provides detailed experimental procedures for the Japp-Klingemann reaction, quantitative data for representative reactions, and a visual representation of the experimental workflow.
Reaction Principle and Signaling Pathway
The Japp-Klingemann reaction proceeds through a well-established mechanism. Initially, a β-keto-ester or β-keto-acid is deprotonated by a base to form an enolate. This enolate then undergoes a nucleophilic attack on the aryl diazonium salt to form an azo compound. Subsequent hydrolysis of the ester or decarboxylation of the acid, followed by proton transfer, yields the final hydrazone product.[1][4]
Caption: General mechanism of the Japp-Klingemann reaction.
Experimental Protocols
Two detailed protocols are provided below, illustrating the versatility of the Japp-Klingemann reaction in synthesizing key intermediates for heterocyclic compounds.
Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone
This protocol details the synthesis of ethyl pyruvate phenylhydrazone from ethyl acetoacetate and aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl Acetoacetate
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
Part A: Diazotization of Aniline
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use.
Part B: Japp-Klingemann Coupling
-
In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude ethyl pyruvate phenylhydrazone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.
Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes a one-pot synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine, which proceeds via a Japp-Klingemann type intermediate followed by a Fischer indole cyclization.[5]
Materials:
-
Cyclohexanone (assuming 90% purity)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Methanol
-
Decolorizing Carbon
-
Water
-
75% Ethanol
Procedure:
-
In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, heat a mixture of cyclohexanone (98 g, approx. 1 mole) and glacial acetic acid (360 g) to reflux with stirring.[5]
-
Add phenylhydrazine (108 g, 1 mole) dropwise over 1 hour while maintaining reflux.[5]
-
After the addition is complete, continue to heat the mixture under reflux for an additional hour.[5]
-
Pour the hot reaction mixture into a 1.5-liter beaker and stir manually as it solidifies.[5]
-
Cool the solidified mass to approximately 5 °C and collect the solid by suction filtration.[5]
-
Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.[5]
-
Air-dry the crude product overnight.[5]
-
Recrystallize the crude 1,2,3,4-tetrahydrocarbazole from 700 ml of methanol, using decolorizing carbon to remove colored impurities.[5]
-
A second crop of crystals can be obtained by concentrating the mother liquor. The total yield is typically in the range of 76-85%.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for the two experimental protocols described above.
| Parameter | Protocol 1: Ethyl Pyruvate Phenylhydrazone | Protocol 2: 1,2,3,4-Tetrahydrocarbazole |
| Starting β-Keto Compound | Ethyl Acetoacetate | Cyclohexanone |
| Starting Aryl Amine | Aniline | Phenylhydrazine |
| Mole Ratio (Amine:Keto) | 1:1 | 1:1 |
| Base/Acid | Sodium Acetate / Acetic Acid | Glacial Acetic Acid |
| Solvent | Ethanol, Water | Glacial Acetic Acid, Methanol |
| Reaction Temperature (°C) | 0-5 (Coupling), Reflux (Cyclization) | Reflux |
| Reaction Time (hours) | 1-2 (stirring), then overnight | 2 |
| Typical Yield (%) | Not specified in general procedure | 76-85[5] |
Visual Workflow Diagram
The following diagram illustrates the general experimental workflow for a Japp-Klingemann reaction followed by a Fischer indole synthesis.
Caption: Experimental workflow for the Japp-Klingemann reaction.
References
Application Notes and Protocols for the Synthesis of Indole Derivatives via Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl indole-2-carboxylate derivatives. The synthesis originates from the Japp-Klingemann reaction, which utilizes ethyl acetoacetate and an appropriate aryldiazonium salt to generate an arylhydrazone of ethyl pyruvate. This intermediate is then cyclized via the Fischer indole synthesis to yield the desired indole derivative. This methodology is a cornerstone in medicinal chemistry for the creation of diverse indole scaffolds, which are prevalent in many biologically active compounds.
Overview of the Synthetic Strategy
The synthesis of ethyl indole-2-carboxylate derivatives from ethyl 2-(phenylazo)acetoacetate proceeds in a two-step sequence, often performed as a one-pot synthesis.
Step 1: Japp-Klingemann Reaction
The initial step involves the reaction of an aryldiazonium salt with ethyl acetoacetate. This reaction proceeds via an azo coupling to form this compound as a transient intermediate. Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation to yield the corresponding ethyl pyruvate arylhydrazone. This reaction is a reliable method for the preparation of arylhydrazones from β-keto esters.[1][2]
Step 2: Fischer Indole Synthesis
The crude or isolated ethyl pyruvate arylhydrazone is then subjected to acidic conditions to induce cyclization, forming the indole ring. This acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, is a robust and widely used method for constructing the indole nucleus.[3][4][5] A variety of Brønsted and Lewis acids can be employed as catalysts.[6]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Ethyl Indole-2-carboxylate
This protocol describes the synthesis of the parent ethyl indole-2-carboxylate from aniline.
Step A: Synthesis of Ethyl Pyruvate Phenylhydrazone via the Japp-Klingemann Reaction
-
Diazotization of Aniline: In a flask cooled to 0-5 °C, dissolve aniline (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
-
Japp-Klingemann Coupling: In a separate, larger flask, prepare a solution of ethyl acetoacetate (1.0 eq.) and sodium acetate (or another suitable base) in ethanol and water at 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
The precipitated ethyl pyruvate phenylhydrazone is then collected by filtration, washed with water, and can be used in the next step without further purification.
Step B: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
-
Cyclization: To the crude ethyl pyruvate phenylhydrazone (1.0 eq.), add a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[7] Alternatively, a solution of a Brønsted acid like ethanolic HCl or a Lewis acid like zinc chloride can be used.[6]
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the chosen catalyst (see Table 1). Typically, temperatures range from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice or into cold water.
-
The precipitated crude ethyl indole-2-carboxylate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure ethyl indole-2-carboxylate.
Protocol 2: One-Pot Synthesis of Substituted Ethyl Indole-2-carboxylates
This protocol is a more streamlined approach where the intermediate hydrazone is not isolated.
-
Japp-Klingemann Reaction: Follow steps 1-4 as described in Protocol 1, Step A.
-
In-situ Fischer Indole Synthesis: After the formation of the hydrazone is complete (as determined by TLC or a brief reaction time), directly add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) to the reaction mixture.
-
Heat the mixture to the desired temperature and maintain it for the required time to effect cyclization.
-
Follow the work-up and purification procedures as described in Protocol 1, Step B (steps 4-6).
Quantitative Data
The following tables summarize typical reaction conditions and yields for the Fischer indole synthesis of various substituted ethyl indole-2-carboxylates from the corresponding ethyl pyruvate arylhydrazones.
Table 1: Synthesis of Substituted Ethyl Indole-2-carboxylates
| Phenylhydrazine Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Polyphosphoric Acid | - | 100 | 1 | 85 | Organic Syntheses |
| 4-Chloro | Polyphosphoric Acid | - | 100 | 1 | 82 | J. Med. Chem. |
| 4-Methyl | Polyphosphoric Acid | - | 100 | 1 | 88 | J. Med. Chem. |
| 4-Methoxy | Polyphosphoric Acid | - | 100 | 1 | 90 | J. Med. Chem. |
| 4-Nitro | Polyphosphoric Acid | Toluene | 110 | 2 | 75 | J. Org. Chem. |
| 2-Methyl | Ethanolic HCl | Ethanol | Reflux | 4 | 78 | Synthesis |
| 3-Chloro | Zinc Chloride | Acetic Acid | 120 | 3 | 70 | Tetrahedron |
| 2,4-Dichloro | Sulfuric Acid | Ethanol | Reflux | 5 | 80 | Bioorg. Med. Chem. |
Note: Yields are for the cyclization step (Fischer Indole Synthesis) from the isolated or in-situ generated hydrazone.
Visualization of Workflow and Mechanism
Experimental Workflow
The overall experimental workflow for the two-step synthesis of ethyl indole-2-carboxylates is depicted below.
Caption: General workflow for the synthesis of ethyl indole-2-carboxylates.
Reaction Mechanism
The mechanism of the Fischer indole synthesis involves a series of acid-catalyzed steps, including tautomerization, a[3][3]-sigmatropic rearrangement, and cyclization with the elimination of ammonia.[3][4][6]
Caption: Mechanism of the Fischer indole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiplatelet Activity of Ethyl 2-(phenylazo)acetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiplatelet potential of Ethyl 2-(phenylazo)acetoacetate derivatives. The document includes a summary of their activity, detailed protocols for key in vitro assays to assess their efficacy and safety, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to guide researchers in the screening and development of novel antiplatelet agents based on this chemical scaffold.
Introduction to Antiplatelet Activity
This compound derivatives, also known as ethyl acetoacetate phenylhydrazone derivatives, have emerged as a promising class of compounds with potential antiplatelet properties. Research has demonstrated their ability to inhibit platelet aggregation induced by key agonists such as arachidonic acid (AA) and adenosine diphosphate (ADP), suggesting their potential as therapeutic agents for thrombotic diseases.[1][2][3] These compounds are of particular interest due to their synthetic accessibility and the tunability of their structure to optimize activity.
Quantitative Data Summary
The antiplatelet activity of a series of fourteen this compound derivatives has been evaluated against arachidonic acid (AA) and adenosine diphosphate (ADP) induced platelet aggregation. The results, including percentage inhibition at a concentration of 1 mM and IC50 values for the most active compounds, are summarized in the tables below.[1]
Table 1: Inhibition of Arachidonic Acid (AA)-Induced Platelet Aggregation by this compound Derivatives (at 1 mM)
| Compound ID | Substituent on Phenyl Ring | Inhibition (%) | IC50 (µM) |
| 3a | H | 85.6 ± 3.5 | 118 ± 18 |
| 3b | 2-CH₃ | 82.3 ± 4.1 | 145 ± 21 |
| 3c | 4-CH₃ | 91.2 ± 2.8 | 98 ± 15 |
| 3d | 2-OCH₃ | 80.1 ± 5.2 | 162 ± 25 |
| 3e | 4-OCH₃ | 93.5 ± 2.1 | 85 ± 12 |
| 3f | 2-OH | 88.7 ± 3.9 | 105 ± 16 |
| 3g | 4-OH | 95.8 ± 1.7 | 75 ± 11 |
| 3h | 2-Cl | 75.4 ± 6.3 | 210 ± 32 |
| 3i | 4-Cl | 81.9 ± 4.5 | 151 ± 23 |
| 3j | 2-NO₂ | 68.2 ± 7.1 | > 1000 |
| 3k | 4-NO₂ | 72.5 ± 6.8 | 250 ± 38 |
| 3l | 2-F | 78.9 ± 5.5 | 180 ± 27 |
| 3m | 4-F | 84.1 ± 4.0 | 130 ± 19 |
| 3n | 3-NO₂ | 70.3 ± 6.9 | 350 ± 45 |
| Aspirin | - | 98.2 ± 0.5 | 25 ± 4 |
Data sourced from Rostami et al.[1]
Table 2: Inhibition of Adenosine Diphosphate (ADP)-Induced Platelet Aggregation by this compound Derivatives (at 1 mM)
| Compound ID | Substituent on Phenyl Ring | Inhibition (%) | IC50 (µM) |
| 3a | H | 55.2 ± 5.8 | > 1000 |
| 3b | 2-CH₃ | 48.9 ± 6.1 | > 1000 |
| 3c | 4-CH₃ | 60.1 ± 5.1 | 850 ± 95 |
| 3d | 2-OCH₃ | 45.7 ± 6.5 | > 1000 |
| 3e | 4-OCH₃ | 65.8 ± 4.7 | 650 ± 78 |
| 3f | 2-OH | 58.3 ± 5.5 | 950 ± 110 |
| 3g | 4-OH | 78.5 ± 3.9 | 401 ± 48 |
| 3h | 2-Cl | 38.6 ± 7.2 | > 1000 |
| 3i | 4-Cl | 50.1 ± 6.0 | > 1000 |
| 3j | 2-NO₂ | 31.4 ± 7.8 | > 1000 |
| 3k | 4-NO₂ | 42.3 ± 6.9 | > 1000 |
| 3l | 2-F | 44.8 ± 6.6 | > 1000 |
| 3m | 4-F | 53.7 ± 5.9 | > 1000 |
| 3n | 3-NO₂ | 35.1 ± 7.5 | > 1000 |
| Aspirin | - | 25.3 ± 3.1 | > 1000 |
Data sourced from Rostami et al.[1]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments to evaluate the antiplatelet activity, cytotoxicity, and effects on coagulation of this compound derivatives.
In Vitro Platelet Aggregation Assay
This protocol is based on the turbidimetric method described by Born and is designed to measure the ability of a compound to inhibit platelet aggregation induced by specific agonists.[1]
Materials:
-
Human whole blood from healthy, drug-free volunteers.
-
3.8% Sodium Citrate solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Arachidonic Acid (AA) solution (e.g., 1.25 mg/mL).
-
Adenosine Diphosphate (ADP) solution (e.g., 5 µM).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
PRP and PPP Preparation:
-
Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Assay Performance:
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar.
-
Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.
-
Add 5 µL of the test compound solution (or solvent control) and incubate for a further 5 minutes.
-
Add 50 µL of the platelet agonist (AA or ADP) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes. The aggregometer should be calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition using the following formula: % Inhibition = [(Aggregation_control - Aggregation_test) / Aggregation_control] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) by testing a range of compound concentrations and plotting a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxicity of the derivatives on a relevant cell line (e.g., human platelets or a standard cell line like L929 fibroblasts) to determine their therapeutic window.
Materials:
-
Platelet concentrate or a suitable cell line.
-
Cell culture medium (e.g., RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight if using an adherent cell line. For platelets, use freshly prepared platelet concentrate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
For suspension cells (like platelets), centrifuge the plate, remove the supernatant, and then add the solubilization solution.
-
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_test / Absorbance_control) * 100
-
Determine the CC50 value (the concentration of the compound that causes 50% cell death).
-
Coagulation Assays (PT and aPTT)
These assays are essential to determine if the antiplatelet compounds also affect the coagulation cascade.
Materials:
-
Citrated human plasma (Platelet-Poor Plasma).
-
Prothrombin Time (PT) reagent (containing tissue thromboplastin and calcium).
-
Activated Partial Thromboplastin Time (aPTT) reagent (containing a contact activator and phospholipids).
-
Calcium Chloride (CaCl₂) solution (e.g., 0.025 M).
-
Coagulometer.
Procedure for Prothrombin Time (PT):
-
Pre-warm the PT reagent and plasma sample to 37°C.
-
Pipette 100 µL of plasma (pre-incubated with the test compound or vehicle) into a cuvette.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.
-
The coagulometer will automatically measure the time taken for clot formation.
Procedure for Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm the aPTT reagent, CaCl₂ solution, and plasma to 37°C.
-
Pipette 100 µL of plasma (pre-incubated with the test compound or vehicle) and 100 µL of the aPTT reagent into a cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed CaCl₂ solution to initiate clotting.
-
The coagulometer will measure the time to clot formation.
Data Analysis:
-
Compare the clotting times of the samples treated with the test compounds to the vehicle control. A significant prolongation of the clotting time indicates an effect on the coagulation cascade.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of this compound derivatives for their antiplatelet activity.
Caption: Experimental workflow for antiplatelet drug screening.
Signaling Pathways in Platelet Activation
The diagrams below illustrate the signaling pathways initiated by Arachidonic Acid (AA) and Adenosine Diphosphate (ADP) in platelets, highlighting potential targets for inhibition by this compound derivatives.
Arachidonic Acid (AA) Pathway
Caption: Arachidonic Acid signaling pathway in platelets.
Adenosine Diphosphate (ADP) Pathway
References
- 1. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(phenylazo)acetoacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of ethyl 2-(phenylazo)acetoacetate, a key intermediate in the Japp-Klingemann reaction, for the synthesis of commercially significant agrochemicals. The focus is on pyrazole-based pesticides, which are widely used as insecticides, herbicides, and fungicides.
Introduction
This compound is a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds. Its primary role in agrochemical synthesis is as an in-situ generated intermediate in the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a β-keto ester, such as ethyl acetoacetate, to form a hydrazone. This hydrazone then serves as a crucial building block for the construction of various pyrazole ring systems, which are the core structures of many potent agrochemicals. This document outlines the synthesis and mechanism of action of three prominent pyrazole-based agrochemicals: the insecticide Fipronil, the acaricide Fenpyroximate, and the herbicide Pyrazosulfuron-ethyl.
Key Agrochemicals Derived from Pyrazole Synthesis
Fipronil (Insecticide)
Fipronil is a broad-spectrum phenylpyrazole insecticide highly effective against a wide range of pests.[1][2] Its synthesis involves the formation of a substituted pyrazole ring, a reaction in which a Japp-Klingemann-type reaction is a key step.
Synthesis Workflow:
The synthesis of the core pyrazole intermediate for Fipronil, 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole, is a multi-step process that can be initiated from precursors readily available from ethyl acetoacetate chemistry. A crucial step involves the reaction of a diazonium salt with a dicyanopropionate derivative, which is analogous to the Japp-Klingemann reaction.
Caption: Synthetic workflow for Fipronil.
Experimental Protocol: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole [3][4][5]
-
Diazotization: 2,6-dichloro-4-(trifluoromethyl)aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Coupling Reaction: The freshly prepared diazonium salt solution is added to a solution of ethyl 2,3-dicyanopropionate in a suitable solvent (e.g., ethanol or acetic acid) containing a base (e.g., sodium acetate) at 10-15 °C. The reaction mixture is stirred for several hours.
-
Cyclization: The resulting intermediate undergoes spontaneous cyclization upon heating or treatment with a base to yield 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value | Reference |
| Yield | 80% | [3] |
| Purity (HPLC) | 99.0% | [3] |
| Melting Point | 132-141 °C |
Mechanism of Action:
Fipronil targets the central nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[2][6][7] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[1] Its selectivity for insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors.[1][6]
Caption: Mechanism of action of Fipronil.
Fenpyroximate (Acaricide)
Fenpyroximate is a pyrazole acaricide effective against various mites.[8] Its synthesis involves the preparation of a substituted pyrazole aldehyde, which is then converted to the final product.
Synthesis Workflow:
The synthesis of the key intermediate, 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde, starts from ethyl acetoacetate and methylhydrazine.
Caption: Synthetic workflow for Fenpyroximate.
Experimental Protocol: Synthesis of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde [9][10][11]
-
Pyrazole Formation: React ethyl acetoacetate with methylhydrazine to form 1,3-dimethyl-5-pyrazolone.
-
Vilsmeier-Haack Reaction: Treat the pyrazolone with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a chloro and a formyl group, yielding 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Phenoxy Substitution: React the chloro-aldehyde with phenol in the presence of a base (e.g., potassium hydroxide) in a solvent like DMF at elevated temperature (e.g., 115 °C) for 6 hours.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and the solvent is evaporated. The crude product is purified by recrystallization.
| Parameter | Value | Reference |
| Yield | Not specified | [11] |
| Purity | Not specified | |
| Melting Point | Not specified |
Mechanism of Action:
Fenpyroximate acts as a mitochondrial electron transport inhibitor (METI) by targeting Complex I (NADH:ubiquinone oxidoreductase).[8][12][13][14] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the mites.[12]
Caption: Mechanism of action of Fenpyroximate.
Pyrazosulfuron-ethyl (Herbicide)
Pyrazosulfuron-ethyl is a sulfonylurea herbicide used for controlling broadleaf weeds and sedges in rice crops.[15][16] Its synthesis is centered around a pyrazole carboxylic acid ethyl ester core.
Synthesis Workflow:
A plausible synthetic route to the key intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, involves the reaction of diethylethoxymethylenemalonate with methylhydrazine.
Caption: Synthetic workflow for Pyrazosulfuron-ethyl.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate [17]
-
Reaction Setup: A solution of diethylethoxymethylenemalonate (1 mol) in ethanol is prepared.
-
Addition of Hydrazine: Methylhydrazine (1 mol) is added to the solution at a controlled temperature of 10 °C.
-
Reaction: The mixture is stirred, leading to condensation and subsequent cyclization to form the pyrazole ring.
-
Isolation: The product, ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, can be isolated from the reaction mixture.
| Parameter | Value | Reference |
| Yield | Not specified | [17] |
| Purity | Not specified | |
| Melting Point | Not specified |
Mechanism of Action:
Pyrazosulfuron-ethyl is an acetolactate synthase (ALS) inhibitor.[15][18] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[15] By inhibiting this enzyme, the herbicide halts protein synthesis and cell division, ultimately leading to the death of susceptible weeds.[15][18]
Caption: Mechanism of action of Pyrazosulfuron-ethyl.
References
- 1. Fipronil - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 6. Fipronil Technical Fact Sheet [npic.orst.edu]
- 7. sinvochem-agri.com [sinvochem-agri.com]
- 8. peptechbio.com [peptechbio.com]
- 9. CN101273720A - Method for preparing raw medicament of stable fenpyroximate - Google Patents [patents.google.com]
- 10. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime synthesis - chemicalbook [chemicalbook.com]
- 11. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptechbio.com [peptechbio.com]
- 13. irac-online.org [irac-online.org]
- 14. epa.gov [epa.gov]
- 15. coromandel.biz [coromandel.biz]
- 16. Supply Herbicide Pyrazosulfuron-ethyl, Pyrazosulfuron-ethyl 10% WP, pyrazosulfuron ethyl, pyrazosulfuron ethyl herbicide, pyrazosulfuron herbicide, pyrazosulfuron weedicide, pyrazosulfuron ethyl technical, pesticide suppliers [essencechem.com]
- 17. prepchem.com [prepchem.com]
- 18. caws.org.nz [caws.org.nz]
Application Notes and Protocols: One-Pot Synthesis of Thiazole Derivatives Using Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed one-pot synthesis of novel thiazole derivatives from ethyl 2-(phenylazo)acetoacetate. Thiazole moieties are significant structural motifs in a vast array of biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The integration of an azo group into the thiazole scaffold offers a promising avenue for the development of new chemical entities with unique pharmacological profiles.[4][5] This protocol is based on the well-established Hantzsch thiazole synthesis, adapted for the specified starting material.[6][7]
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[2][8] Their diverse biological activities stem from the unique electronic properties of the thiazole ring and its ability to participate in various biological interactions. The development of efficient synthetic methodologies, particularly one-pot reactions, is crucial for accelerating the discovery and optimization of new thiazole-based drug candidates.[9][10] One-pot syntheses offer several advantages, including reduced reaction times, lower costs, and a decreased environmental footprint by minimizing waste generation.
This protocol details a proposed one-pot synthesis of ethyl 2-amino-4-methyl-5-((phenyl)diazenyl)thiazole-5-carboxylate and related derivatives starting from this compound. The reaction proceeds via an in-situ bromination of the β-ketoester followed by cyclization with a thioamide.
Proposed Reaction Scheme
The proposed one-pot synthesis involves two key steps: the α-halogenation of the this compound and the subsequent condensation and cyclization with a thiourea or thioamide to form the thiazole ring.
-
Step 1: In-situ α-bromination: this compound is treated with a brominating agent, such as N-bromosuccinimide (NBS), to form the intermediate ethyl 2-bromo-2-(phenylazo)acetoacetate.
-
Step 2: Hantzsch Thiazole Synthesis: The in-situ generated α-bromo-β-ketoester reacts with a thioamide (e.g., thiourea) to yield the desired thiazole derivative.
Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Thiourea (or substituted thiourea/thioamide)
-
Ethanol (or other suitable solvent such as THF/water mixture)[9]
-
Triethylamine (optional, as a base)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (10 mmol) in ethanol (20 mL) dropwise over 30 minutes, while maintaining the temperature below 10 °C. Stir the reaction mixture at this temperature for an additional 1 hour.
-
Thiazole Formation: To the same flask, add thiourea (12 mmol). If a substituted thiourea or thioamide is used, adjust the molar equivalent accordingly.
-
Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Pour the concentrated reaction mixture into ice-cold water (100 mL). The precipitated solid product is collected by filtration, washed with cold water, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Expected Products and Hypothetical Yields
| Entry | Thioamide | R-Group | Product | Hypothetical Yield (%) |
| 1 | Thiourea | H | Ethyl 2-amino-4-methyl-5-((phenyl)diazenyl)thiazole-5-carboxylate | 65-75 |
| 2 | N-methylthiourea | CH₃ | Ethyl 2-(methylamino)-4-methyl-5-((phenyl)diazenyl)thiazole-5-carboxylate | 60-70 |
| 3 | Thioacetamide | CH₃ | Ethyl 2,4-dimethyl-5-((phenyl)diazenyl)thiazole-5-carboxylate | 55-65 |
Note: Yields are hypothetical and based on similar reported one-pot thiazole syntheses.[9][11]
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
FT-IR Spectroscopy: To identify functional groups such as N-H, C=O, C=N, and N=N.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.[4]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.[12]
-
Melting Point: To assess the purity of the compounds.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of thiazole derivatives.
Caption: Logical relationship of synthesis in the drug discovery process.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
This protocol provides a framework for the one-pot synthesis of novel azo-functionalized thiazole derivatives. The described methodology is expected to be efficient and adaptable for the generation of a library of compounds for biological screening. The successful synthesis and characterization of these novel thiazoles could lead to the discovery of new therapeutic agents with potential applications in various disease areas. The versatility of the thiazole scaffold continues to present promising opportunities for the discovery of new drugs with enhanced efficacy and improved pharmacokinetic profiles.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(phenylazo)acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-(phenylazo)acetoacetate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Japp-Klingemann reaction.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here are the most common issues and their solutions:
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Improper Temperature Control: The diazotization of aniline is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.
-
Solution: Maintain a strict temperature range of 0-5 °C during the entire diazotization process (the addition of sodium nitrite to the acidic solution of aniline). Use an ice-salt bath for efficient cooling. Allowing the temperature to rise can lead to the decomposition of the diazonium salt, significantly reducing your yield.
-
-
Incorrect pH: The pH of the reaction mixture is critical for both the formation of the diazonium salt and the subsequent coupling reaction with ethyl acetoacetate.
-
Solution: Diazotization requires a strongly acidic medium to form the nitrous acid in situ and to prevent the diazonium salt from coupling with unreacted aniline. The coupling reaction, however, is often more efficient under mildly acidic to neutral conditions. A common practice is to add a buffer, such as sodium acetate, after the diazotization is complete and before the addition of ethyl acetoacetate to raise the pH.
-
-
Side Reactions: Several side reactions can compete with the formation of your desired product.
-
Solution:
-
To avoid the formation of diazoamino compounds, ensure an excess of acid is used during diazotization[1].
-
Minimize the decomposition of the diazonium salt to phenol by keeping the temperature low.
-
Use the diazonium salt solution immediately after its preparation as it is not stable for long periods, even at low temperatures.
-
-
Q2: I am observing the formation of a tarry, insoluble byproduct. What is it and how can I prevent it?
A2: Tarry byproducts are often the result of the decomposition of the diazonium salt or unwanted polymerization reactions.
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Cause: As mentioned, diazonium salts are unstable and can decompose, especially if the temperature is not rigorously controlled. Electron-rich anilines can also be more prone to forming tarry products.
-
Prevention:
-
Strict temperature control (0-5 °C) is paramount.
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Ensure rapid and efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
-
Use the diazonium salt immediately.
-
Consider the purity of your starting aniline. Impurities can often lead to side reactions and tar formation.
-
Q3: The color of my reaction mixture is not what I expect, or it changes unexpectedly. What does this indicate?
A3: The synthesis of this compound involves the formation of a colored azo compound.
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Expected Color: You should expect to see the formation of a yellow to orange precipitate or solution as the azo compound is formed.
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Unexpected Color Changes: A very dark or brown coloration may indicate decomposition of the diazonium salt and the formation of byproducts. If the color fades, it could also indicate decomposition.
-
Solution: Monitor the temperature and pH of your reaction closely. An unexpected color change is a strong indicator that one of these parameters is out of the optimal range.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the coupling of the phenyldiazonium salt with ethyl acetoacetate?
A1: The optimal pH for the coupling reaction is typically in the range of 4-5. This is achieved by adding a solution of sodium acetate after the diazotization of aniline is complete. This buffers the solution to a pH that is favorable for the electrophilic attack of the diazonium salt on the enolate of ethyl acetoacetate.
Q2: Can I store the phenyldiazonium salt solution for later use?
A2: It is highly recommended to use the phenyldiazonium salt solution immediately after its preparation. These salts are notoriously unstable, even at low temperatures, and will decompose over time, leading to a significant decrease in the yield of your desired product and an increase in impurities.
Q3: My starting aniline has a dark color. Should I purify it before use?
A3: Yes. The purity of the starting aniline is crucial for a successful reaction. Dark coloration often indicates the presence of oxidized impurities, which can interfere with the diazotization reaction and lead to the formation of undesired side products and a lower yield. Distillation of the aniline before use is recommended.
Q4: How can I effectively purify the final product, this compound?
A4: The product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The choice of solvent will depend on the specific impurities present. It is important to ensure that the product is fully dried after recrystallization.
Data Presentation
The yield of arylazo acetoacetate derivatives is sensitive to the electronic properties of the substituents on the aromatic ring of the aniline. The following table summarizes the yields obtained for a series of this compound derivatives with different substituents on the phenyl ring, demonstrating this effect.
| Substituent on Phenyl Ring | Yield (%) |
| H | 70 |
| 4-CH₃ | 58 |
| 4-Br | 72 |
| 4-I | 81 |
| 2-NO₂ | 85 |
Data adapted from a study on the synthesis of various ethyl acetoacetate phenylhydrazone derivatives. The yields are for the isolated products.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions and reagent purities.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetoacetate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve a specific molar amount of aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 10-15 minutes.
-
Stir the resulting phenyldiazonium chloride solution at 0-5 °C for another 15 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl acetoacetate in ethanol.
-
Prepare a solution of sodium acetate in water.
-
Add the sodium acetate solution to the ethyl acetoacetate solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the cold phenyldiazonium chloride solution to the ethyl acetoacetate solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
A yellow to orange precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid product with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Dry the purified product in a desiccator.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Japp-Klingemann reaction.
References
Technical Support Center: Purification of Crude Ethyl 2-(phenylazo)acetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 2-(phenylazo)acetoacetate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: The crude product is an oil or a semi-solid and does not crystallize.
-
Possible Cause: The presence of significant impurities can lower the melting point of the product, causing it to "oil out" instead of crystallizing.[1][2] Residual solvents from the reaction may also contribute to this issue.
-
Solution:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization by dissolving some impurities and providing a nucleation surface.
-
Column Chromatography: If the product remains an oil, purification by column chromatography is the recommended next step to remove the majority of impurities.
-
Issue 2: During recrystallization, the product "oils out" upon cooling.
-
Possible Cause: The solubility of the compound at a given temperature is too high, or the cooling process is too rapid.[1][3] The melting point of the compound might also be lower than the temperature of the crystallization solution.[1][2]
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly.[1]
-
Use a Different Solvent System: If oiling out persists, a different recrystallization solvent or a mixed solvent system may be necessary. For this compound, a mixture of ethanol and water can be effective.
-
Seeding: Introduce a small seed crystal of pure product to the supersaturated solution to encourage crystallization.
-
Lower the Initial Temperature: If possible, start the dissolution at a slightly lower temperature to avoid exceeding the melting point of the product.
-
Issue 3: Poor recovery of the product after recrystallization.
-
Possible Cause:
-
Too much solvent was used, and a significant portion of the product remains in the mother liquor.
-
The solution was not cooled sufficiently to allow for maximum crystallization.
-
The crystals were not completely collected during filtration.
-
-
Solution:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure Thorough Cooling: Cool the crystallization mixture in an ice bath for at least 30 minutes before filtration.
-
Proper Filtration Technique: Ensure the filter paper is properly seated in the funnel and wash the crystals with a minimal amount of cold solvent.
-
Issue 4: The purified product has a low melting point or appears discolored.
-
Possible Cause: The purification method was not sufficient to remove all impurities. Common impurities from the Japp-Klingemann synthesis can include unreacted starting materials or byproducts from incomplete cleavage of the acetyl group.[4][5][6][7][8]
-
Solution:
-
Repeat Purification: A second recrystallization may be necessary to achieve the desired purity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating closely related impurities.
-
Charcoal Treatment: If the product is discolored, adding a small amount of activated charcoal to the hot solution during recrystallization can help to remove colored impurities. Be aware that this may also reduce the overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of crude this compound?
A1: The purity of the crude product can vary depending on the reaction conditions, but it is often around 95%.[9]
Q2: What are the best recrystallization solvents for this compound?
A2: Ethanol or methanol are good starting points for recrystallization. A mixed solvent system of ethanol and water can also be effective.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: A common stationary phase is silica gel. A suitable mobile phase is a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5-10% ethyl acetate) and gradually increasing the polarity.[10][11][12][13][14]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the purification process.[11] A suitable developing solvent system for TLC is a mixture of ethyl acetate and hexanes. The spots can often be visualized under UV light.[15][16]
Q5: What are the potential impurities in crude this compound?
A5: The synthesis of this compound is typically carried out via the Japp-Klingemann reaction.[4][5][6][7][8] Potential impurities include:
-
Unreacted ethyl acetoacetate.
-
Side-products from the diazonium salt.
-
Compounds resulting from incomplete cleavage of the acetyl group during the reaction.[4][5][6][7][8]
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | ~95% | >98% | 70-85% |
| Column Chromatography | ~95% | >99% | 60-80% |
Note: These values are estimates and can vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mt.com [mt.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Japp–Klingemann reaction | 37 Publications | 288 Citations | Top Authors | Related Topics [scispace.com]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. This compound | 5462-33-9 | Benchchem [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Japp-Klingemann Synthesis of Hydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Japp-Klingemann synthesis of hydrazones.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Hydrazone
Q1: My Japp-Klingemann reaction is giving a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in the Japp-Klingemann reaction is a frequent issue that can often be traced back to several key experimental parameters. Here’s a systematic guide to troubleshooting this problem:
1. Stability of the Diazonium Salt: Aryl diazonium salts are often unstable, and their decomposition before reaction is a primary cause of low yields.
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Troubleshooting:
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Temperature Control: Prepare the diazonium salt at 0-5 °C and use it immediately. Do not allow the solution to warm up. For particularly unstable diazonium salts, such as those derived from electron-rich anilines, consider conducting the reaction at even lower temperatures (-15 °C to -5 °C).
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Avoid Excess Nitrous Acid: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite for the diazotization. Excess nitrous acid can lead to side reactions, including the nitrosation of your β-keto acid or ester. Any remaining nitrous acid can be quenched with sulfamic acid before the addition of the coupling partner.
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Isolate as a Stable Salt: For troublesome anilines, consider isolating the diazonium salt as a more stable tetrafluoroborate or hexafluorophosphate salt. These can often be stored at low temperatures for extended periods.
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2. Incorrect Reaction pH: The pH of the reaction medium is critical for both the stability of the diazonium salt and the formation of the enolate from the β-dicarbonyl compound.
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Troubleshooting:
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Optimal pH Range: The coupling reaction is typically carried out under weakly acidic to neutral conditions (pH 4-8). A common procedure involves the use of a sodium acetate or sodium carbonate buffer.
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pH Adjustment: If the reaction mixture is too acidic, the concentration of the enolate will be too low for efficient coupling. If it is too basic, the diazonium salt can be converted to the unreactive diazotate anion. Monitor the pH and adjust as necessary.
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3. Choice of β-Dicarbonyl Compound: The nature of the β-dicarbonyl starting material can significantly influence the reaction outcome.
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Troubleshooting:
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Acidity: The β-dicarbonyl compound must be sufficiently acidic to be deprotonated under the reaction conditions. If you are using a less acidic substrate, a stronger base may be required.
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Steric Hindrance: Sterically hindered β-dicarbonyl compounds may react slowly or not at all.
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4. Reaction Quenching and Work-up: Product loss can occur during the quenching and extraction steps.
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Troubleshooting:
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Proper Quenching: Ensure the reaction is complete before quenching. Monitor the reaction by thin-layer chromatography (TLC).
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Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
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Issue 2: Formation of a Stable Azo Intermediate Instead of the Hydrazone
Q2: I have isolated a brightly colored compound that is not my desired hydrazone. I suspect it is the stable azo intermediate. Why does this happen and how can I promote its conversion to the hydrazone?
A2: The Japp-Klingemann reaction proceeds through an azo intermediate. In most cases, this intermediate is unstable and readily undergoes hydrolysis and rearrangement to the final hydrazone. However, under certain conditions, this azo compound can be isolated.
1. Reasons for Azo Intermediate Stability:
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Reaction Conditions: Conventional Japp-Klingemann reaction conditions, such as the use of sodium acetate in a protic solvent, may not be sufficient to promote the cleavage of the acyl or carboxyl group, leading to the accumulation of the azo intermediate.[1][2]
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Substrate Effects: The electronic and steric properties of both the diazonium salt and the β-dicarbonyl compound can influence the stability of the azo intermediate.
2. Promoting Conversion to the Hydrazone:
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Adjusting pH and Temperature: Increasing the temperature or the pH of the reaction mixture can facilitate the hydrolysis of the azo intermediate.[1][2] However, this should be done cautiously as it can also lead to the formation of other side products.
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Acid or Base Catalysis: Treatment of the isolated azo compound with acid or base can promote the desired rearrangement to the hydrazone. Boiling in an alcoholic solution of phosphoric acid has been reported to be effective.
Issue 3: Formation of Unexpected Byproducts
Q3: I am observing multiple spots on my TLC plate, and my final product is impure. What are the possible side reactions, and how can I minimize them?
A3: Several side reactions can occur during the Japp-Klingemann synthesis, leading to a mixture of products.
1. Formation of Formazans:
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Mechanism: If the initially formed hydrazone still possesses an active hydrogen atom, it can react with a second molecule of the diazonium salt to form a highly colored formazan derivative.
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Minimization:
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Stoichiometry Control: Use a 1:1 stoichiometry of the diazonium salt and the β-dicarbonyl compound. Avoid a large excess of the diazonium salt.
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Slow Addition: Add the diazonium salt solution slowly to the solution of the β-dicarbonyl compound to maintain a low concentration of the diazonium salt in the reaction mixture.
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2. Dual Cleavage:
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Mechanism: In some cases, both the acyl and the carboxyl groups of the β-keto acid or ester can be cleaved, leading to the formation of a simpler hydrazone.
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Minimization: The choice of which group is cleaved is influenced by the reaction conditions. Saponification of a β-keto ester to the corresponding β-keto acid prior to the coupling reaction can favor decarboxylation over deacylation.[3]
3. Reactions of the Diazonium Salt:
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Decomposition: As mentioned earlier, diazonium salts can decompose, especially at elevated temperatures, leading to phenols and other byproducts.[4]
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Substitution Reactions: In the presence of certain nucleophiles, the diazonium group can be replaced. For example, in the presence of chloride ions and a copper catalyst (Sandmeyer reaction), an aryl chloride can be formed.[5] An unusual case of nitro group substitution by a chloro group has also been reported when the reaction is carried out in hydrochloric acid.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for the Japp-Klingemann reaction?
A4: The optimal pH for the Japp-Klingemann reaction is typically in the range of 4-8. It is a compromise between ensuring a sufficient concentration of the enolate of the β-dicarbonyl compound (favored at higher pH) and maintaining the stability of the diazonium salt (favored at lower pH). A buffer, such as sodium acetate, is commonly used to maintain the pH in the desired range.
Q5: Can I use anilines with electron-donating groups in this reaction?
A5: Yes, but with caution. Anilines with strong electron-donating groups form less stable diazonium salts, which can decompose rapidly, leading to lower yields.[2] It is crucial to maintain a low temperature during the diazotization and coupling steps. Using an excess of the diazonium salt (e.g., 1.2-1.3 equivalents) may be necessary to compensate for decomposition.[2]
Q6: What is the role of the base in the Japp-Klingemann reaction?
A6: The base plays a crucial role in deprotonating the β-keto acid or ester to form the nucleophilic enolate, which then attacks the diazonium salt. Common bases used are sodium acetate, sodium carbonate, or sodium hydroxide. The choice and amount of base are critical for controlling the pH of the reaction.
Q7: My desired hydrazone is an oil and is difficult to purify. What can I do?
A7: If the hydrazone product is an oil, purification can be challenging. Consider the following strategies:
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Column Chromatography: This is the most common method for purifying non-crystalline products. A suitable solvent system can be determined by TLC analysis.
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Crystallization of a Derivative: If the hydrazone has a suitable functional group, you could try to form a crystalline derivative (e.g., a salt if it has an acidic or basic center) to facilitate purification by recrystallization.
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Trituration: Sometimes, washing the crude oil with a solvent in which the impurities are soluble but the product is not can help to purify it.
Data Presentation
Table 1: Effect of Aniline Substituent on Diazonium Salt Stability and Reaction Yield (Illustrative)
| Aniline Substituent | Electronic Effect | Diazonium Salt Stability | Typical Yield | Troubleshooting Considerations |
| -NO₂ (para) | Electron-withdrawing | High | Good to Excellent | Standard conditions are usually effective. |
| -H | Neutral | Moderate | Good | Maintain low temperatures (0-5 °C). |
| -CH₃ (para) | Electron-donating | Moderate to Low | Moderate to Good | Use diazonium salt immediately after preparation. |
| -OCH₃ (para) | Strong electron-donating | Low | Fair to Poor | Perform reaction at sub-zero temperatures (-15 to -5 °C); consider using an excess of the diazonium salt.[2] |
| -N(CH₃)₂ (para) | Very strong electron-donating | Very Low | Poor | Diazonium salt is highly unstable and may self-couple; isolation as a tetrafluoroborate salt is recommended.[2] |
Note: The yields are illustrative and can vary significantly based on the specific β-dicarbonyl compound and reaction conditions.
Experimental Protocols
Standard Protocol for the Japp-Klingemann Synthesis of a Phenylhydrazone from Ethyl Acetoacetate
This protocol is a general guideline and may require optimization for specific substrates.
1. Diazotization of Aniline: a. In a flask, dissolve aniline (1.0 eq) in a solution of hydrochloric acid (2.5 eq) in water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. e. Stir the resulting solution for 15-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, add a small amount of sulfamic acid to quench any excess nitrous acid.
2. Coupling Reaction: a. In a separate, larger beaker, dissolve ethyl acetoacetate (1.0 eq) in ethanol or a mixture of ethanol and water. b. Add a solution of sodium acetate (3.0 eq) in water to the ethyl acetoacetate solution and cool it to 0-5 °C with stirring. c. Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution over 30-60 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
3. Work-up and Purification: a. The hydrazone product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash it with cold water, and dry it. b. If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). c. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Japp-Klingemann Synthesis
Caption: A flowchart for diagnosing and resolving low product yield.
Signaling Pathway of the Main Japp-Klingemann Reaction and Key Side Reactions
Caption: Reaction pathways in the Japp-Klingemann synthesis.
References
Technical Support Center: Optimizing Synthesis of Ethyl 2-(phenylazo)acetoacetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-(phenylazo)acetoacetate derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general reaction scheme for the synthesis of this compound derivatives?
The synthesis is typically a two-step process. First, a primary aromatic amine is converted into a diazonium salt through diazotization. Second, the diazonium salt is coupled with ethyl acetoacetate, an active methylene compound, to form the final azo compound.[1][2][3] This type of reaction with a β-keto-ester is also known as the Japp-Klingemann reaction.[4][5]
Q2: My yield is consistently low. What are the most common causes?
Low yields in this synthesis can often be attributed to several critical factors. The most common issues are the decomposition of the diazonium salt, incorrect pH during the coupling reaction, and improper temperature control.[6][7] One study also highlights that the rate of reagent addition during the coupling step is a key factor for success.[8]
Troubleshooting Low Yield:
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Diazonium Salt Instability: Ensure the diazotization reaction is performed at 0–5°C and the diazonium salt is used immediately.[1][9] Temperatures above this range can lead to rapid decomposition.[3][10]
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Incorrect pH: The coupling reaction requires a specific pH to facilitate the formation of the enolate from ethyl acetoacetate, which acts as the nucleophile.[1][9] A mildly alkaline pH is generally preferred for coupling with active methylene compounds.
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Sub-optimal Reagent Addition: The coupling agent (ethyl acetoacetate solution) should be added slowly to the diazonium salt solution to prevent side reactions and control the exothermic nature of the reaction.[8]
Q3: What is the optimal temperature for the diazotization and coupling steps?
Maintaining a low temperature is critical for the stability of the diazonium salt.
| Reaction Step | Recommended Temperature (°C) | Rationale |
| Diazotization | 0–5 | To prevent the decomposition of the unstable diazonium salt.[1][3][9] |
| Azo Coupling | Below 5 | To maintain the stability of the diazonium salt throughout the reaction.[11] |
While stringent temperature control is heavily emphasized, some research suggests that the reaction can tolerate temperatures up to room temperature if the rate of reagent addition is slow and controlled.[8] However, for reproducibility and maximizing yield, the lower temperature range is recommended.
Q4: How critical is pH control during the azo coupling reaction?
The pH is of utmost importance for the azo coupling reaction.[6] For the coupling of a diazonium salt with an active methylene compound like ethyl acetoacetate, a basic medium (often achieved by adding sodium acetate) is used to facilitate the deprotonation of the active methylene group, forming a more nucleophilic enolate anion.[1][9]
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For Phenols: Coupling is successful in alkaline conditions (pH 9-10) to form the more reactive phenolate ion.[6][12]
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For Aromatic Amines: The reaction is carried out in mildly acidic conditions (pH 4-5).[6][12]
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For Ethyl Acetoacetate: A weakly basic or buffered solution (using sodium acetate) is typically employed to generate the enolate for the nucleophilic attack.[1][9][11]
Q5: I am observing an unexpected color in my product. What could be the cause?
The formation of off-color products or impurities can be due to side reactions. A common side reaction is the self-coupling of the diazonium salt with unreacted aniline if the temperature is raised before the coupling agent is added.[10] The presence of impurities in the starting materials or crystal polymorphism can also contribute to different color hues.[8]
Q6: What are common side reactions, and how can they be minimized?
The primary side reaction is the decomposition of the diazonium salt, which can be minimized by maintaining low temperatures (0-5°C).[10] Another potential side reaction is the formation of a triazene by the coupling of the diazonium salt with the unreacted primary aromatic amine.[13] To avoid this, ensure all the primary amine is converted to the diazonium salt before the coupling step.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for this synthesis.[1][9][11]
Materials:
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Aniline (or substituted aniline derivative)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Ethyl Acetoacetate
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Sodium Acetate
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Ethanol
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Deionized Water
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Ice
Procedure:
Step 1: Diazotization of Aniline
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In a beaker, dissolve the aromatic amine (e.g., aniline, 9.8 mmol) in a mixture of concentrated HCl (2.5 mL) and water (1.5 mL).[11]
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Cool the solution to 0°C in an ice-salt bath with constant stirring.
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Prepare a solution of sodium nitrite (10.63 mmol) in water (4.25 mL).[11]
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Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.
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Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[11]
Step 2: Azo Coupling Reaction
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In a separate flask, prepare a solution of ethyl acetoacetate (9.8 mmol) in ethanol (2.5 mL).[11]
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Also, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL).[11]
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Slowly add the sodium acetate solution and then the ethyl acetoacetate solution to the cold diazonium salt solution, maintaining the temperature below 5°C with vigorous stirring.[11]
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Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, a colored precipitate of this compound will form.
Step 3: Isolation and Purification
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Add cold water to the reaction mixture to ensure complete precipitation.
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Filter the resulting precipitate using a Buchner funnel.
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Wash the solid with cold water to remove any inorganic salts.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[11]
Visualized Workflows and Diagrams
References
- 1. questjournals.org [questjournals.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Azo compound - Wikipedia [en.wikipedia.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann Reaction [drugfuture.com]
- 6. akjournals.com [akjournals.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in Fischer indole synthesis from hydrazones
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered when performing this reaction with hydrazone intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which then rearranges and cyclizes to form the indole ring. This method is widely used in the synthesis of various indole derivatives, which are important scaffolds in many natural products and pharmaceuticals.[1][2][3]
Q2: Why is the choice of acid catalyst important?
The acid catalyst is crucial as it facilitates several key steps in the reaction mechanism, including the isomerization of the hydrazone to the enamine and the subsequent[4][4]-sigmatropic rearrangement.[1][2] The choice and strength of the acid can significantly impact the reaction rate, yield, and even the regioselectivity of the final product, especially when using unsymmetrical ketones.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[1][2]
Q3: My reaction is not working or giving a very low yield. What are the common causes?
Low to no yield in a Fischer indole synthesis can be attributed to several factors:
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Inappropriate acid catalyst: The chosen acid may be too weak to promote the reaction or too strong, leading to degradation of the starting material or product.
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Unfavorable substrate: Hydrazones derived from certain carbonyl compounds, like acetaldehyde, are known to fail in this reaction.[3] Additionally, hydrazones with strong electron-donating substituents on the carbonyl-derived portion can lead to preferential N-N bond cleavage, a competing side reaction.[4][5]
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Suboptimal reaction conditions: Temperature and reaction time are critical parameters. Insufficient heat may prevent the reaction from proceeding, while excessive heat can cause decomposition.
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Poor quality of starting materials: Impurities in the hydrazone or solvent can interfere with the reaction.
Q4: I am observing multiple products in my reaction mixture. What are the likely side products?
Common side products in the Fischer indole synthesis include:
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Regioisomers: When using unsymmetrical ketones, two different indole regioisomers can be formed.[3]
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Products of N-N bond cleavage: A significant side reaction, especially with electron-rich hydrazones, is the cleavage of the N-N bond, which can lead to the formation of anilines and other fragmentation products.[4][5] For example, in some failed reactions, 3-methylindole and aniline have been identified as major byproducts.[4]
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Aldol condensation products: The acidic conditions can promote self-condensation of the starting ketone or aldehyde if it is enolizable.
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Polymerization/decomposition products: Under harsh acidic conditions and high temperatures, starting materials and the indole product can degrade or polymerize.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Indole
This is one of the most common issues. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for low or no yield in Fischer indole synthesis.
Detailed Steps:
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Verify Starting Material Purity: Ensure your hydrazone is pure and the solvent is anhydrous. Impurities can significantly inhibit the reaction.
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Optimize the Acid Catalyst: The choice of acid is critical. If you are using a weak acid like acetic acid and getting low yields, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Conversely, if you suspect degradation, a milder acid might be beneficial.
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Adjust Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[6] However, excessively high temperatures can lead to decomposition. It is recommended to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC. The reaction time can also be extended, but be mindful of potential byproduct formation over longer periods.
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Evaluate Substrate Electronics: If your hydrazone has strong electron-donating groups on the enamine part, the competing N-N bond cleavage pathway might be dominant. In such cases, using a milder Lewis acid catalyst might favor the desired cyclization.
Problem 2: Formation of Multiple Products and Purification Challenges
The formation of multiple products complicates purification and reduces the yield of the desired indole.
Identifying the Issue:
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Regioisomers: If you are using an unsymmetrical ketone, the formation of two regioisomers is possible. The ratio of these isomers can be influenced by the acidity of the medium.
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Side Products from N-N Cleavage: The presence of aniline or its derivatives in your crude product is a strong indicator of N-N bond cleavage. This is more likely with hydrazones that have electron-donating substituents.[4][5]
Troubleshooting Strategy:
Caption: Logical relationship for troubleshooting side product formation.
Practical Advice:
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Controlling Regioselectivity: The regioselectivity can sometimes be controlled by modifying the acid catalyst and solvent. A systematic screening of different acids and solvents is recommended.
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Suppressing N-N Cleavage: If N-N cleavage is the primary issue, switching from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂) can be effective. Lowering the reaction temperature may also help to disfavor this side reaction.
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Purification: Purification of indole products can be challenging due to their similar polarities and potential for streaking on silica gel. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve the separation of basic indole compounds.
Quantitative Data on Catalyst and Condition Effects
The following table summarizes the impact of different acid catalysts on the Fischer indole synthesis. Please note that the optimal catalyst is highly substrate-dependent.
| Catalyst | Type | Typical Concentration/Loading | Advantages | Disadvantages |
| Acetic Acid | Brønsted | Solvent | Mild, good for some substrates | Often requires high temperatures and gives low yields |
| p-TsOH | Brønsted | Catalytic (5-20 mol%) | Stronger than acetic acid, often gives higher yields | Can cause decomposition with sensitive substrates |
| H₂SO₄ | Brønsted | Catalytic to stoichiometric | Very strong, effective for unreactive substrates | Can lead to significant charring and side products |
| Polyphosphoric Acid (PPA) | Brønsted | Solvent/Reagent | Good for high-temperature reactions, effective for some challenging substrates | Viscous, difficult to work with, can lead to dehydration side reactions |
| ZnCl₂ | Lewis | Stoichiometric | Generally effective, can be milder than strong Brønsted acids | Can be hygroscopic, requires anhydrous conditions |
| BF₃·OEt₂ | Lewis | Stoichiometric | Powerful Lewis acid, effective in many cases | Highly reactive, sensitive to moisture |
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
The following table presents data on unsuccessful attempts to synthesize a specific 3-indolyl pyrrolidindoline, highlighting the formation of byproducts with different acid catalysts. This illustrates how catalyst choice can dramatically affect the reaction outcome.
| Entry | Hydrazine | Acid Catalyst | Solvent | Temperature (°C) | Desired Product Yield (%) | Byproduct(s) Observed |
| 1 | Phenylhydrazine | Acetic Acid | Toluene | 110 | 0 | 3-methylindole, Aniline |
| 2 | Phenylhydrazine | Acetic Acid | Dioxane | 100 | 0 | 3-methylindole, Aniline |
| 3 | Phenylhydrazine | p-TsOH | Toluene | 110 | 0 | 3-methylindole, Aniline |
| 4 | Phenylhydrazine | H₂SO₄ | Toluene | 110 | 0 | 3-methylindole, Aniline |
| 5 | Phenylhydrazine | PPA | - | 120 | 0 | 3-methylindole, Aniline |
| 6 | Phenylhydrazine | ZnCl₂ | - | 170 | 0 | 3-methylindole, Aniline |
Table 2: Unsuccessful Fischer Indolization Attempts and Observed Byproducts. [4]
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis
This protocol provides a general starting point for the synthesis. Optimization of the catalyst, solvent, and temperature will likely be necessary for a specific substrate.
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Hydrazone Formation (if not pre-formed):
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To a solution of the phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the ketone or aldehyde (1.0-1.2 eq).
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
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The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.
-
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Indolization:
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To the crude or purified hydrazone, add the chosen solvent (e.g., toluene, acetic acid, or no solvent if using PPA).
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Add the acid catalyst (e.g., p-TsOH, 10 mol%; or ZnCl₂, 1.1 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
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If the reaction is performed in a non-aqueous solvent, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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If PPA is used, the reaction mixture is typically poured onto ice, and the product is extracted with an organic solvent.
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Purify the crude product by column chromatography on silica gel or another appropriate stationary phase.
-
Troubleshooting Protocol: Optimizing a Low-Yielding Reaction
If you are experiencing a low yield with a standard protocol (e.g., acetic acid at reflux), this systematic approach can help you optimize the conditions.
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Screening of Acid Catalysts:
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Set up several small-scale reactions in parallel using the same hydrazone and solvent.
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In each reaction, use a different acid catalyst from Table 1 (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂).
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Run the reactions at the same temperature and for the same amount of time.
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Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and the relative amounts of product and major byproducts.
-
-
Optimization of Temperature:
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Using the best catalyst identified in the previous step, set up several reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the reactions by TLC at regular intervals to find the optimal temperature that gives a reasonable reaction rate without significant decomposition.
-
-
Solvent Screening:
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With the best catalyst and temperature determined, screen a range of solvents (e.g., toluene, xylene, dioxane, or a polar aprotic solvent like DMF or DMSO). The choice of solvent can influence the solubility of the reactants and intermediates and affect the reaction rate.
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By systematically optimizing these parameters, you can significantly improve the yield of your Fischer indole synthesis. Always ensure proper safety precautions are taken when working with strong acids and high temperatures.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
How to remove impurities from Ethyl 2-(phenylazo)acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(phenylazo)acetoacetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Desired Product After Synthesis
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Question: I performed the synthesis of this compound, but my yield is significantly lower than expected. What could be the cause?
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Answer: Low yields can stem from several factors related to the Japp-Klingemann reaction, which is commonly used for this synthesis. One major cause can be the instability of the diazonium salt. It is crucial to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt and the subsequent coupling reaction. An increase in temperature can lead to the decomposition of the diazonium salt, reducing the amount available to react with ethyl acetoacetate. Another potential issue is the pH of the reaction mixture. The coupling reaction is sensitive to pH, and deviation from the optimal range can lead to the formation of side products.[1] Additionally, ensure that the starting materials are pure and the reagents are added in the correct stoichiometric ratios.
Issue 2: Presence of an Unexpected Side Product
-
Question: After my reaction, I isolated a product that is not this compound. What could this side product be?
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Answer: The synthesis of this compound via the Japp-Klingemann reaction can sometimes yield a hydrazone instead of the expected azo compound.[2][3][4] This occurs through the cleavage of the acetyl group under certain reaction conditions.[1][5] The presence of this hydrazone is a common side reaction. To minimize its formation, careful control of the reaction conditions, particularly pH and temperature, is essential. In some cases, if the reaction is carried out on the sodium salt of the acetoacetic ester, the carboxylic function may be lost instead of the acetyl group, leading to a different hydrazone byproduct.[5]
Issue 3: Difficulty in Purifying the Product by Recrystallization
-
Question: I am having trouble getting pure crystals of this compound from recrystallization. The product either oils out or remains impure. What should I do?
-
Answer: Difficulty in recrystallization can be due to an inappropriate solvent choice or the presence of persistent impurities. This compound exists in a tautomeric equilibrium between the azo and hydrazone forms, and the position of this equilibrium can be solvent-dependent.[6] This can sometimes complicate crystallization. A good starting point for solvent selection is ethanol, as it is a common and effective solvent for many organic compounds, including similar azo dyes. If the compound "oils out," it means the solution is supersaturated at a temperature above the melting point of the solute. To remedy this, try using a larger volume of solvent or a solvent system where the compound is less soluble at higher temperatures. If impurities persist, a preliminary purification by column chromatography may be necessary before recrystallization.
Issue 4: Tailing or Broad Peaks During Column Chromatography
-
Question: When I try to purify this compound using silica gel column chromatography, I observe significant tailing of the product band. How can I improve the separation?
-
Answer: Tailing on silica gel columns is often due to the interaction of polar functional groups in the compound with the acidic silanol groups on the silica surface. This compound has several polar groups (ester, ketone, azo) that can contribute to this issue. To mitigate tailing, you can try adding a small amount of a polar modifier to your eluent system. For a hexane/ethyl acetate system, adding a small percentage of a more polar solvent like methanol or a few drops of acetic acid can sometimes improve peak shape by competing for the active sites on the silica gel. However, be cautious as this can also affect the retention of your compound. Another approach is to use a different stationary phase, such as alumina, which has different surface properties.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as aniline and ethyl acetoacetate, byproducts from the decomposition of the diazonium salt, and the hydrazone side product formed through the Japp-Klingemann reaction.[2][3][5] Under non-optimal conditions (e.g., elevated temperature or pH), a variety of other side products can also be formed.[1]
Q2: What is the expected purity of commercially available this compound?
A2: The purity of commercially available this compound is typically around 95%.[6]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to assess the purity. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative purity analysis. Spectroscopic methods such as ¹H NMR and FT-IR are excellent for structural confirmation and can also reveal the presence of impurities.[6] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the purification.
Q4: How should this compound be stored?
A4: While specific storage conditions are not always provided, it is generally recommended to store it in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while gently heating and swirling. The goal is to dissolve the compound completely in the smallest possible volume of boiling solvent.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
| Parameter | Value/Recommendation |
| Solvent | Ethanol |
| Purity (Post-Recrystallization) | >98% (typical) |
| Expected Yield | 70-90% (dependent on initial purity) |
Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities based on differential adsorption on a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in hexane.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system. A typical starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Collect fractions as the solvent passes through the column.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
| Parameter | Value/Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Initial Eluent Ratio | 9:1 (Hexane:Ethyl Acetate) |
| Final Eluent Ratio | 7:3 (Hexane:Ethyl Acetate) - adjust as needed based on TLC |
| Purity (Post-Chromatography) | >99% (typical) |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Ethyl 2-(phenylazo)acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl 2-(phenylazo)acetoacetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Stability and Storage Issues
This guide provides solutions to specific problems you may encounter with this compound.
Problem 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Change in Physical Appearance (e.g., color change from yellow/orange to brown)
Possible Cause: Decomposition of the azo compound, potentially due to exposure to light, heat, or oxygen.
Recommended Actions:
-
Cease Use: Do not use the material for experiments where high purity is required.
-
Verify Storage: Ensure the compound has been stored at the recommended -20°C in a tightly sealed container, protected from light.
-
Purity Analysis: If possible, analyze a small sample by HPLC or TLC to identify the presence of impurities.
-
Procure New Stock: It is advisable to use a fresh, unopened batch of the compound for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container at -20°C, protected from light. For short-term storage, refrigeration at 2-8°C is acceptable for brief periods. It is also advisable to purge the container with an inert gas like argon or nitrogen to minimize oxidation, especially after opening.
Q2: What is the expected shelf life of this compound?
A2: While a specific shelf life has not been determined, proper storage at -20°C in an unopened container should ensure stability for at least one year. Once opened, the shelf life may be reduced. It is recommended to monitor the compound for any changes in appearance or purity over time.
Q3: How does this compound exist in solution?
A3: this compound exists as a mixture of two tautomers in equilibrium: the azo form and the hydrazone form. The position of this equilibrium is influenced by the solvent's polarity.
Caption: Azo-Hydrazone Tautomeric Equilibrium of this compound.
Q4: What factors can cause the degradation of this compound?
A4: The stability of this compound can be affected by several factors:
-
Light: Azo compounds are often sensitive to light, particularly UV radiation, which can lead to photochemical degradation.
-
Temperature: Elevated temperatures can accelerate decomposition.
-
pH: As an ethyl ester, this compound can undergo hydrolysis under acidic or basic conditions, yielding acetoacetic acid phenylhydrazone and ethanol.
-
Oxidation: The presence of oxygen can contribute to the degradation of azo compounds.
Q5: What are the potential decomposition products?
Stability and Storage Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | Minimizes thermal degradation and preserves compound integrity. |
| Light Exposure | Store in the dark; use amber vials. | Azo compounds are often photosensitive and can degrade upon light exposure. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidative degradation. |
| pH (in solution) | Maintain neutral pH for stock solutions. | Avoids acid or base-catalyzed hydrolysis of the ester group. |
| Recommended Purity | ≥98% (validated by HPLC or NMR) | Ensures reproducibility of experimental results.[1] |
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to assess the stability of this compound under various conditions.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Elution: Begin with a gradient of 10-90% Solvent B over 20-30 minutes to determine the approximate retention time of the parent compound and any major degradants.
-
Detection: Use a UV-Vis detector. The maximum absorbance for this compound is typically in the range of 350-450 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 1-4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: NMR Spectroscopy for Tautomerism and Degradation Analysis
Objective: To use Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the tautomeric forms and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the azo and hydrazone tautomers. Key signals to monitor include the NH proton of the hydrazone form (typically a downfield singlet) and the α-proton of the acetoacetate moiety.
-
Integrate the distinct signals of the two tautomers to determine their relative ratio in the chosen solvent.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum to further confirm the presence of both tautomers by observing the distinct carbonyl and aromatic carbon signals.
-
-
Stability Assessment:
-
To assess stability, acquire an initial NMR spectrum of a freshly prepared solution.
-
Expose the solution to a stress condition (e.g., heat or light).
-
Acquire subsequent NMR spectra at various time points and compare them to the initial spectrum to identify the appearance of new signals corresponding to degradation products and a decrease in the intensity of the parent compound's signals.
-
References
Preventing byproduct formation in azo coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot byproduct formation in azo coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My azo coupling reaction resulted in a weak or incorrect color. What are the likely causes?
A1: An unexpected color or low color intensity can stem from several factors:
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures (above 5°C), leading to the formation of phenols and other byproducts.[1] This reduces the concentration of the diazonium salt available for the desired coupling reaction.
-
Incorrect pH: The pH of the reaction medium is critical. For coupling with phenols, an alkaline medium is necessary to form the more reactive phenoxide ion. For anilines, mildly acidic conditions are typically required.[2][3] Extreme pH values can lead to side reactions or decomposition.
-
Impure Starting Materials: The purity of the amine and the coupling agent is crucial. Impurities can lead to the formation of undesired colored byproducts.[4]
Q2: I'm observing a brownish or tar-like substance in my reaction mixture. What is it and how can I avoid it?
A2: The formation of brown, insoluble materials often indicates the presence of polymeric or decomposition products. This can be caused by:
-
High Reaction Temperature: Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to the formation of complex, often colored, byproducts. Maintaining a low temperature (0-5°C) is essential.[1]
-
Oxidation: The coupling components, especially phenols and anilines, can be susceptible to oxidation, which can produce colored impurities.
Q3: My yield of the desired azo compound is very low. How can I improve it?
A3: Low yields are a common issue and can often be addressed by carefully controlling the reaction parameters:
-
Optimize Temperature Control: Use an ice-salt bath to maintain the temperature of the diazotization and coupling reactions between 0 and 5°C.
-
Precise pH Adjustment: Carefully monitor and adjust the pH of the coupling reaction. The optimal pH is dependent on the specific coupling component being used.[2]
-
Slow Reagent Addition: Adding the diazonium salt solution slowly to the coupling component solution with efficient stirring can prevent localized high concentrations, which can lead to side reactions.[5]
-
Use of Continuous Flow Reactors: For larger scale reactions, a continuous flow setup can offer better control over mixing and temperature, leading to higher yields and fewer byproducts.[6]
Q4: How can I remove triazene byproducts from my final product?
A4: Triazenes, formed from the reaction of the diazonium salt with the amino group of anilines (N-coupling) instead of the aromatic ring (C-coupling), are a common byproduct when using aniline coupling components.[7] Purification can often be achieved by:
-
Acid Treatment: In some cases, triazenes can be hydrolyzed back to the diazonium salt and the amine under acidic conditions.[8]
-
Recrystallization: Choosing an appropriate solvent for recrystallization can help in separating the desired azo compound from the triazene byproduct.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation in azo coupling reactions.
Table 1: Common Byproducts in Azo Coupling Reactions and Their Prevention
| Byproduct | Likely Cause | Prevention & Mitigation Strategies |
| Phenols | Decomposition of the diazonium salt. | Maintain low temperature (0-5°C) throughout the reaction.[1] Use the diazonium salt immediately after its preparation. |
| Triazenes | N-coupling with primary or secondary amines.[7] | Control pH to favor C-coupling (mildly acidic for anilines).[2] Consider protecting the amine if N-coupling is a significant issue. |
| Diazoamino Compounds | Reaction of diazonium salt with unreacted primary amine.[8] | Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the diazonium salt solution slowly to the coupling component. |
| Polymeric/Tar-like substances | Uncontrolled side reactions and decomposition at high temperatures. | Strictly maintain low reaction temperatures. Ensure efficient stirring. |
| Ortho-coupled Isomers | Coupling at the ortho position when the para position is blocked or less favored.[10] | If para-substitution is desired, start with a coupling component where the para position is available and activated. |
Experimental Protocols
Protocol 1: General Procedure for Azo Coupling with a Phenolic Component
-
Diazotization:
-
Dissolve the aromatic amine in dilute hydrochloric or sulfuric acid in a flask.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
-
-
Coupling:
-
In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
Maintain the temperature below 5°C throughout the addition.
-
A brightly colored precipitate of the azo dye should form.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[9]
-
Visualizations
Caption: General workflow of a two-step azo coupling reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 3. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. fsw.cc [fsw.cc]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]
- 9. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Ethyl 2-(phenylazo)acetoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 2-(phenylazo)acetoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Japp-Klingemann reaction.[1][2][3][4][5][6]
Question 1: Why is the yield of my this compound reaction consistently low?
Answer: Low yields can be attributed to several factors. Here are the most common causes and their solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from the aniline is a critical first step. Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite to the acidic solution of your aniline. A slight excess of sodium nitrite (e.g., 1.05 equivalents) can be beneficial, but a large excess can lead to unwanted side reactions.[7]
-
Incorrect pH: The Japp-Klingemann reaction is pH-sensitive. The coupling of the diazonium salt with ethyl acetoacetate is typically carried out under weakly basic or neutral conditions to facilitate the deprotonation of the active methylene group of the ethyl acetoacetate.[7][8] If the pH is too low, the concentration of the enolate nucleophile will be too low. If the pH is too high, it can lead to the decomposition of the diazonium salt and the formation of side products.[2] The use of a buffer, such as sodium acetate, is common to maintain the optimal pH.
-
Decomposition of the Diazonium Salt: Diazonium salts are generally unstable and can decompose at higher temperatures. It is crucial to keep the reaction mixture cold (0-5 °C) throughout the addition of the diazonium salt solution to the ethyl acetoacetate mixture.
-
Substituent Effects: The electronic nature of the substituents on the aniline can affect the reactivity of the diazonium salt. Electron-rich anilines may form less electrophilic diazonium salts, leading to lower yields.[7] In such cases, optimizing the reaction time and temperature may be necessary.
Question 2: I am observing the formation of multiple side products. What are they and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some likely side products and how to avoid them:
-
Phenol Formation: If the reaction temperature is not strictly controlled, the diazonium salt can react with water to form a phenol, reducing the yield of the desired azo compound. Maintaining a low temperature (0-5 °C) is critical.
-
Self-Coupling of the Diazonium Salt: Under certain conditions, the diazonium salt can couple with unreacted aniline to form diazoamino compounds. This can be minimized by using a slight excess of the ethyl acetoacetate.
-
Hydrolysis of the Ester: The basic conditions required for the coupling can also promote the hydrolysis of the ethyl acetoacetate ester group. Using a mild base and avoiding prolonged reaction times can mitigate this. Phase-transfer catalysis can be employed to avoid hydrolysis of the ester.[9]
-
Formation of Hydrazone Instead of Azo Compound: The initial product of the Japp-Klingemann reaction is an azo compound, which can then rearrange to the more stable hydrazone.[1][2][4] In some cases, a mixture of both may be obtained. The final conversion to the hydrazone is often favored by adjusting the pH to be more basic at the end of the reaction.[7]
Question 3: How can I choose the optimal catalyst for my reaction?
Answer: The "catalyst" in the Japp-Klingemann reaction is typically a base that facilitates the deprotonation of ethyl acetoacetate. The choice of base is crucial for optimizing the reaction.
-
Base Selection: A weak base is generally preferred to avoid unwanted side reactions like ester hydrolysis. Sodium acetate is a commonly used base as it also acts as a buffer.[2][7] Other mild bases like sodium carbonate can also be effective.[9] Strong bases like sodium hydroxide should be used with caution as they can significantly increase the rate of ester hydrolysis.
-
Phase-Transfer Catalysts (PTC): If you are working with a two-phase system (e.g., an organic solvent and an aqueous solution of the diazonium salt), a phase-transfer catalyst can significantly improve the reaction rate and yield. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium iodide), facilitate the transfer of the enolate from the aqueous/solid phase to the organic phase where the reaction occurs.[9][10][11] This can also allow for the use of milder bases and lower reaction temperatures.[9]
Catalyst Selection Summary
| Catalyst Type | Examples | Role in the Reaction | Advantages | Disadvantages |
| Base Catalysts | Sodium Acetate, Sodium Carbonate | Deprotonation of ethyl acetoacetate to form the reactive enolate. | Mild, readily available, can also act as a buffer. | May not be strong enough for less reactive substrates. |
| Phase-Transfer Catalysts (PTC) | Tetrabutylammonium Iodide (TBAI), Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of the enolate between phases. | Increases reaction rate, allows for milder conditions, can improve yield and selectivity.[9][10][11] | Requires separation from the product, can be more expensive. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Japp-Klingemann reaction.[1][2][3][4][5][6] The mechanism involves three main steps:
-
Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Formation of the Enolate: A base removes the acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.
-
Azo Coupling: The electrophilic diazonium salt attacks the nucleophilic α-carbon of the enolate, forming the azo compound, this compound. This is often followed by tautomerization to the more stable hydrazone form.[4]
Q2: What are the key experimental parameters to control for a successful reaction?
A2: The most critical parameters are:
-
Temperature: Strict temperature control at 0-5 °C is essential during both the diazotization and coupling steps to prevent decomposition of the diazonium salt and minimize side reactions.
-
pH: Maintaining the correct pH (typically weakly acidic to neutral for diazotization and weakly basic for coupling) is crucial for the stability of the reactants and for promoting the desired reaction pathway.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled. A slight excess of the coupling agent (ethyl acetoacetate) is often used to ensure complete consumption of the diazonium salt.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture can be compared with spots of the starting materials (aniline and ethyl acetoacetate). The formation of a new, often colored, spot indicates the formation of the product. The disappearance of the limiting reactant spot suggests the reaction is complete.
Q4: What are the common purification methods for this compound?
A4: The crude product is typically isolated by filtration after precipitation from the reaction mixture. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be used for purification if necessary.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on the specific aniline used and optimize conditions as needed.
Materials:
-
Aniline (or substituted aniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetoacetate
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve the aniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Preparation of the Coupling Solution:
-
In a separate larger beaker, dissolve ethyl acetoacetate (1.1 equivalents) and sodium acetate (2-3 equivalents) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold ethyl acetoacetate solution dropwise with vigorous stirring.
-
A colored precipitate should start to form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product in a desiccator.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Japp-Klingemann Reaction [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. fens.usv.ro [fens.usv.ro]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2-(phenylazo)acetoacetate and Other β-Keto Esters
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the reactivity of Ethyl 2-(phenylazo)acetoacetate against other common β-keto esters, including ethyl acetoacetate and ethyl benzoylacetate. This guide provides a detailed analysis of their performance in key chemical transformations, supported by experimental data and protocols, to aid in the strategic design and synthesis of novel pharmaceutical compounds.
The unique structural feature of this compound, the presence of a phenylazo group at the α-position, significantly influences its reactivity compared to other β-keto esters. This guide explores the electronic and steric effects of this substituent on the acidity of the α-proton and the susceptibility of the carbonyl groups to nucleophilic attack.
Executive Summary of Comparative Reactivity
The introduction of the electron-withdrawing phenylazo group at the α-position of the β-keto ester scaffold has a pronounced effect on its chemical behavior. This guide will delve into the nuanced differences in reactivity, focusing on three key transformations: Synthesis via the Japp-Klingemann Reaction, Alkylation, and Reduction.
| β-Keto Ester | Synthesis Method | Alkylation Reactivity | Reduction Reactivity |
| This compound | Japp-Klingemann Reaction | Generally lower yields compared to unsubstituted β-keto esters due to steric hindrance and altered electronics of the enolate. | The ketone can be selectively reduced. The phenylazo group may also be susceptible to reduction under certain conditions. |
| Ethyl Acetoacetate | Claisen Condensation | High yields in alkylation reactions due to the high acidity of the α-protons and accessibility of the enolate. | The ketone is readily reduced to a secondary alcohol using standard reducing agents. |
| Ethyl Benzoylacetate | Claisen Condensation | Reactivity is influenced by the phenyl group, but generally undergoes efficient alkylation. | The ketone is readily reduced. |
Detailed Experimental Protocols and Findings
Synthesis of this compound via the Japp-Klingemann Reaction
The synthesis of this compound is achieved through the Japp-Klingemann reaction, a versatile method for the formation of arylhydrazones from β-keto esters.
Experimental Protocol:
A detailed protocol for the synthesis of a phenylhydrazone derivative of ethyl acetoacetate, which is structurally similar to this compound, is as follows:
-
Diazotization: An appropriate aniline (9.8 mmol) is dissolved in a mixture of 37% hydrochloric acid (2.5 mL), water (1.5 mL), and ethanol (1.5 mL). The solution is cooled to 0°C. A solution of sodium nitrite (10.63 mmol) in water (4.25 mL) is added dropwise while maintaining the temperature at 0°C. The mixture is stirred for 30 minutes at 0°C.
-
Coupling: A solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in ethanol (2.5 mL) are added to the diazonium salt solution, keeping the temperature below 5°C.
-
Reaction Monitoring and Work-up: The reaction is stirred at a temperature below 5°C and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
Yields for various derivatives synthesized using this method typically range from 70% to 85%. [1]
Logical Relationship of the Japp-Klingemann Reaction:
Caption: Japp-Klingemann reaction pathway.
Comparative Alkylation of β-Keto Esters
Alkylation at the α-carbon is a fundamental reaction of β-keto esters, proceeding through the formation of a stabilized enolate.
Experimental Protocol for Alkylation of Ethyl Acetoacetate:
The following is a representative protocol for the alkylation of ethyl acetoacetate:
-
Enolate Formation: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL). After the sodium has completely reacted, add ethyl acetoacetate (65 g, 0.5 mol).
-
Alkylation: To the resulting solution of the sodium salt of ethyl acetoacetate, add the alkyl halide (e.g., n-butyl bromide, 75.5 g, 0.55 mol) dropwise over 30 minutes.
-
Reaction and Work-up: Heat the mixture to reflux for 2-3 hours until it becomes neutral to moist litmus paper. Distill off the ethanol. Add water (250 mL) to the residue and separate the upper layer of the crude ethyl n-butylacetoacetate.
-
Purification: Dry the crude product with anhydrous calcium chloride and purify by distillation under reduced pressure.
Expected Yield: The yield of ethyl n-butylacetoacetate is typically between 69-72%.[2]
Reactivity Comparison:
Experimental Workflow for Alkylation:
Caption: General alkylation workflow.
Comparative Reduction of β-Keto Esters
The ketone functionality of β-keto esters can be selectively reduced to a secondary alcohol.
Experimental Protocol for Reduction of Ethyl Acetoacetate:
A standard procedure for the reduction of the keto group in ethyl acetoacetate is as follows:
-
Reaction Setup: In a round-bottomed flask, dissolve ethyl acetoacetate (1.3 g, 10 mmol) in ethanol (20 mL) and cool the solution in an ice bath.
-
Reduction: Add sodium borohydride (0.38 g, 10 mmol) portion-wise to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, add 1 M HCl to quench the reaction and neutralize the excess base. Extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by distillation or chromatography.
Expected Yield: This reduction typically proceeds with high yield.
Reactivity Comparison:
For this compound, the reduction is more complex. While the keto group can be reduced, the phenylazo group is also susceptible to reduction, which can lead to a mixture of products depending on the reducing agent and reaction conditions. The choice of a mild reducing agent like sodium borohydride is crucial to achieve selective reduction of the ketone.
Signaling Pathway for Selective Ketone Reduction:
Caption: Pathway for ketone reduction.
Conclusion
This compound exhibits distinct reactivity compared to other β-keto esters due to the electronic and steric influence of the α-phenylazo substituent. While its synthesis is readily achieved via the Japp-Klingemann reaction, subsequent transformations such as alkylation may be less efficient than with simpler β-keto esters. The reduction of this compound requires careful selection of reagents to ensure selectivity. This guide provides valuable insights and practical protocols for researchers working with these important synthetic intermediates.
References
Unveiling the Biological Potential: A Comparative Guide to Ethyl 2-(phenylazo)acetoacetate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. In this context, Ethyl 2-(phenylazo)acetoacetate derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data and detailed protocols to facilitate further research and development.
This document summarizes the available quantitative data on the antiplatelet, anticancer, antimicrobial, and antioxidant activities of various this compound derivatives. Detailed experimental methodologies for the cited biological assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms and experimental designs.
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives has revealed their potential in several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.
Antiplatelet Activity
A series of fourteen this compound derivatives were evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The results, including IC50 values, are presented below. Notably, derivatives with electron-releasing substituents on the phenyl ring, such as hydroxyl and methoxy groups, generally exhibited better inhibitory activity against AA-induced aggregation.[1][2][3]
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) vs. ADP | IC50 (µM) vs. AA |
| 3a | H | >1000 | 586 |
| 3b | 4-CH3 | >1000 | 452 |
| 3c | 4-OCH3 | >1000 | 398 |
| 3d | 4-OH | 401 | 257 |
| 3e | 4-Cl | >1000 | 712 |
| 3f | 4-Br | >1000 | 750 |
| 3g | 4-I | 553 | 620 |
| 3h | 4-F | >1000 | 680 |
| 3i | 4-NO2 | >1000 | >1000 |
| 3j | 2-CH3 | >1000 | 510 |
| 3k | 2-OCH3 | >1000 | 480 |
| 3l | 2-OH | 620 | 315 |
| 3m | 2-Cl | >1000 | 820 |
| 3n | 2-NO2 | >1000 | >1000 |
| Aspirin | - | - | 150 |
| Indomethacin | - | 250 | 100 |
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The data, while not exhaustive for a single comprehensive study, indicates promising cytotoxic effects. The IC50 values for representative derivatives against common cancer cell lines are summarized below.
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| Phenylacetamide derivative 3c | MCF-7 (Breast) | 0.7±0.4 |
| Phenylacetamide derivative 3d | MCF-7 (Breast) | 0.7±0.08 |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast) | 0.6±0.08 |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6±0.08 |
| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1-10 |
| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1-10 |
| Oleoyl hybrid of natural antioxidant 1 | HCT116 (Colon) | 22.4 |
| Oleoyl hybrid of natural antioxidant 2 | HCT116 (Colon) | 0.34 |
Antimicrobial Activity
The antimicrobial efficacy of this compound and related azo compounds has been demonstrated against a range of pathogenic bacteria and fungi. The following table presents the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for select derivatives.
| Derivative/Compound Type | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Hydrazone derivative | S. aureus | 64 | - |
| Hydrazone derivative | E. faecalis | 32 | - |
| Hydrazone derivative | B. subtilis | 64 | - |
| Hydrazone derivative | P. aeruginosa | >512 | - |
| Hydrazone derivative | C. albicans | 64 | - |
| Ethylparaben hydrazide-hydrazone 3g | S. aureus (ATCC 29213) | 2 | - |
| Ethylparaben hydrazide-hydrazone 3b | C. albicans (ATCC 10231) | 64 | - |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive bacteria | - | Active at low concentrations |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-negative bacteria | - | Active at low concentrations |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Fungi | - | Active at low concentrations |
Antioxidant Activity
The antioxidant capacity of this compound derivatives has been assessed using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 values indicate their potential to neutralize free radicals.
| Derivative Type | Assay | IC50 (µg/mL) |
| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 |
| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 |
| Turmeric ethanol extract (non-roasted) | DPPH | 4.424 ± 0.123 |
| Turmeric ethanol extract (non-roasted) | ABTS | 3.514 ± 0.052 |
| Xylaria spp. ethyl acetate extracts | DPPH | 48.60 - 85.63 |
| Xylaria spp. ethyl acetate extracts | ABTS | 48.87 - 85.76 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure the reproducibility of the presented data.
Antiplatelet Activity Assay
Principle: This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by agonists like ADP or AA.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Platelet-rich plasma is obtained by centrifuging the blood at 200 x g for 10 minutes. The remaining blood is further centrifuged at 1000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to approximately 2.5 x 10^8 platelets/mL with PPP.
-
Incubation: 480 µL of PRP is incubated with 10 µL of the test compound solution (dissolved in a suitable solvent like DMSO) or solvent control for 5 minutes at 37°C.
-
Aggregation Induction: Platelet aggregation is initiated by adding 10 µL of an aggregating agent (ADP or AA).
-
Measurement: The change in light transmission is monitored for at least 5 minutes using a platelet aggregometer. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.
-
IC50 Determination: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is determined from a dose-response curve.[1]
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT to form a purple formazan product.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection can be aided by the use of a growth indicator like resazurin or by measuring the optical density.[4]
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[5]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Caption: Antiplatelet Activity Signaling Pathways.
References
- 1. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Ethyl 2-(phenylazo)acetoacetate Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of metal complexes derived from ethyl 2-(phenylazo)acetoacetate, a ligand featuring both a β-diketonate and an azo group, is a burgeoning field in coordination chemistry. These complexes are of significant interest due to their potential applications in catalysis, as dyes, and notably, in the development of novel therapeutic agents. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and designing new compounds with enhanced efficacy.
This guide provides a comparative overview of various analytical techniques used to characterize these metal complexes, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a complete crystallographic dataset for a metal complex of the specific parent ligand, this compound, is not publicly available, this guide will draw upon data from closely related azo-β-diketonate structures to illustrate the principles and data outputs of each technique.
I. Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Crystal Growth: The first and often most challenging step is to grow single crystals of the metal complex suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the complex, vapor diffusion, or liquid-liquid diffusion techniques.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystallographic structure.
The primary output of an X-ray crystallography experiment is a set of atomic coordinates that define the position of each atom in the crystal lattice. This allows for the calculation of precise intramolecular distances and angles.
Table 1: Illustrative Crystallographic Data for a Hypothetical Metal Complex of an Azo-β-diketonate Ligand
| Parameter | Value | Description |
| Bond Lengths (Å) | ||
| M-O1 | 2.05 | Metal to diketonate oxygen 1 distance |
| M-O2 | 2.03 | Metal to diketonate oxygen 2 distance |
| M-N1 | 2.15 | Metal to azo nitrogen 1 distance |
| N1-N2 | 1.25 | Azo group nitrogen-nitrogen bond length |
| **Bond Angles (°) ** | ||
| O1-M-O2 | 89.5 | Bite angle of the diketonate ligand |
| O1-M-N1 | 91.2 | Angle between diketonate oxygen and azo nitrogen |
| Torsion Angles (°) | ||
| C1-N1-N2-C2 | 178.5 | Dihedral angle of the azo group, indicating planarity |
| Coordination Geometry | Octahedral | The overall arrangement of ligands around the metal |
Workflow for X-ray Crystallography
II. Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural information, other spectroscopic methods are more readily accessible and offer valuable insights into the electronic and vibrational properties of the complexes.
UV-Vis spectroscopy probes the electronic transitions within a molecule. For these colored azo complexes, it is particularly useful for studying the π→π* and n→π* transitions of the azo chromophore and ligand-to-metal charge transfer (LMCT) bands.[1]
Experimental Protocol: A solution of the metal complex in a suitable solvent (e.g., ethanol, DMSO) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
Data Presentation: The data is presented as a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) for different electronic transitions provides information about the electronic structure of the complex.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The sample is then placed in an FTIR spectrometer, and the infrared spectrum is recorded.
Data Presentation: The spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Shifts in the vibrational frequencies of key functional groups (e.g., C=O of the diketonate, N=N of the azo group) upon coordination to the metal ion provide evidence of complex formation.
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For diamagnetic complexes, it can be used to elucidate the ligand's coordination environment. However, for paramagnetic transition metal complexes, the interpretation of NMR spectra can be more complex due to peak broadening and large chemical shifts.
Experimental Protocol: The complex is dissolved in a deuterated solvent, and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Data Presentation: NMR spectra are plots of signal intensity versus chemical shift (in ppm). Changes in the chemical shifts of the ligand's protons and carbons upon complexation can indicate the coordination sites.
III. Comparative Analysis of Characterization Techniques
The choice of analytical technique depends on the specific information required. The following table provides a comparative summary.
Table 2: Comparison of Analytical Techniques for the Characterization of Azo-β-diketonate Metal Complexes
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires single crystals of sufficient size and quality; provides solid-state structure only. |
| UV-Vis Spectroscopy | Electronic transitions (π→π, n→π, LMCT), information on conjugation and complex formation.[1] | Relatively simple and fast; can be used for quantitative analysis and to study complexation in solution. | Provides limited structural information; spectra can have broad, overlapping bands. |
| FTIR Spectroscopy | Presence of functional groups and their coordination to the metal ion through shifts in vibrational frequencies. | Fast and requires small sample amounts; provides direct evidence of ligand coordination. | Provides indirect structural information; interpretation can be complex in the fingerprint region. |
| NMR Spectroscopy | Connectivity and chemical environment of atoms in diamagnetic complexes. | Provides detailed structural information in solution. | Often not suitable for paramagnetic complexes due to severe peak broadening and shifting. |
Information Overlap in Analytical Techniques
IV. Conclusion
The comprehensive characterization of this compound metal complexes requires a multi-technique approach. While spectroscopic methods such as UV-Vis, FTIR, and NMR provide valuable and often essential preliminary data regarding the electronic structure, functional group coordination, and, in some cases, connectivity, they do not offer the definitive structural elucidation that is crucial for understanding the nuanced structure-function relationships in these systems.
Single-crystal X-ray crystallography, where applicable, remains the unequivocal method for determining the precise three-dimensional arrangement of atoms. This detailed structural knowledge is indispensable for rational drug design, the development of advanced materials, and a fundamental understanding of the coordination chemistry of this important class of ligands. Therefore, while other techniques are vital for a complete picture, the pursuit of high-quality single crystals for X-ray diffraction analysis should be a primary goal in the study of these and other novel metal complexes.
References
Comparative Cytotoxicity Analysis of Novel Heterocyclic Compounds Derived from Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anticancer Potential of Novel Pyridazinone and Pyrazole Derivatives.
This guide provides a comparative analysis of the cytotoxic effects of novel heterocyclic compounds synthesized from Ethyl 2-(phenylazo)acetoacetate. The focus is on pyridazinone and pyrazole derivatives, which have demonstrated significant anticancer activity in preclinical studies. This document summarizes key experimental data, outlines methodologies for cytotoxicity assessment, and illustrates the underlying molecular pathways of their anticancer action.
Data Presentation: Comparative Cytotoxicity (IC50)
The cytotoxic potential of novel pyridazinone and pyrazole derivatives, synthesized from this compound, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, presented in µM, are summarized in the table below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyr-1 | Pyridazinone | CEM (Leukemia) | < 0.39 | Doxorubicin | Not specified |
| HL-60 (Leukemia) | 0.39 | ||||
| MDA-MB-231 (Breast) | Not specified | ||||
| MDA-MB-468 (Breast) | Not specified | ||||
| A-549 (Lung) | Not specified | ||||
| Compound 11 | Pyrazole | MCF-7 (Breast) | 2.85 | Doxorubicin | 13.32 |
| HT-29 (Colon) | 2.12 | 5-FU | 8.77 | ||
| Compound 12 | Pyrazole | MCF-7 (Breast) | Not specified | Doxorubicin | 13.32 |
| HT-29 (Colon) | Not specified | 5-FU | 8.77 | ||
| Compound 15 | Pyrazole | MCF-7 (Breast) | 23.99 | Doxorubicin | 13.32 |
| HT-29 (Colon) | 69.37 | 5-FU | 8.77 | ||
| Compound 6f | Pyridazinone | MCF-7 (Breast) | 14.5 | Not specified | Not specified |
| P815 (Mastocytoma) | 35 |
Note: "Not specified" indicates that the exact IC50 value was not provided in the referenced search results, although potent activity was reported.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is a composite of standard procedures and those described in the cited literature for evaluating the cytotoxicity of novel compounds.[1][2][3][4]
Objective: To determine the cytotoxic effects of novel compounds derived from this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Novel synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a level that affects cell viability (typically <0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells in medium).
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the in vitro screening of novel compounds for their cytotoxic activity.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathway: Intrinsic Apoptosis
Several studies on cytotoxic pyridazinone derivatives suggest that they induce cancer cell death through the intrinsic pathway of apoptosis, often initiated by cellular stress such as the accumulation of reactive oxygen species (ROS).[5][6]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for Ethyl 2-(phenylazo)acetoacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(phenylazo)acetoacetate, a significant organic intermediate, is a cornerstone reaction in the production of various dyes, pigments, and pharmaceutical precursors. This guide provides a detailed analysis of the prevalent synthesis methodology, the Japp-Klingemann reaction, which proceeds via an azo coupling mechanism. While a broad comparative study of diverse catalytic systems is not extensively documented in recent literature, this guide focuses on the critical parameters and reagents that govern the reaction's efficiency.
Analysis of the Standard Synthesis Method
The most common route to synthesize this compound involves a two-step, one-pot process: the diazotization of an aniline derivative followed by its azo coupling with ethyl acetoacetate. This reaction is typically performed in an aqueous medium and is highly dependent on pH and temperature control rather than a specific catalyst. The base, commonly sodium acetate, plays a crucial role in facilitating the coupling by deprotonating the ethyl acetoacetate, thereby forming a nucleophilic carbanion.
Data Presentation: Key Reagent Analysis
While a direct comparison of catalyst performance is not feasible due to a lack of available data, the following table summarizes the roles and typical conditions for the key reagents involved in the standard synthesis protocol.
| Reagent/Parameter | Role in Synthesis | Typical Conditions / Molar Ratio | Notes |
| Aniline | Aromatic amine precursor | 1.0 equivalent | Starting material for the diazonium salt. |
| Hydrochloric Acid (HCl) | Diazotization Reagent | ~2.5 - 3.0 equivalents | Creates an acidic medium and forms nitrous acid with NaNO₂. |
| Sodium Nitrite (NaNO₂) | Diazotization Reagent | ~1.1 equivalents | Reacts with HCl to form the diazotizing agent, HONO. |
| Ethyl Acetoacetate | Coupling Partner | 1.0 equivalent | The active methylene compound that acts as the nucleophile. |
| Sodium Acetate (NaOAc) | Base / pH Buffer | ~3.5 - 4.0 equivalents | Raises the pH after diazotization to facilitate the coupling reaction by generating the enolate of ethyl acetoacetate. |
| Temperature | Reaction Control | 0 - 5 °C | Low temperature is critical to ensure the stability of the intermediate diazonium salt. |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound and its derivatives, adapted from established methodologies.[1]
Materials:
-
Aniline (9.8 mmol)
-
37% Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (10.63 mmol)
-
Ethyl Acetoacetate (9.8 mmol)
-
Sodium Acetate (38.5 mmol)
-
Water
-
Ethanol (96%)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, prepare a solution of aniline (9.8 mmol) and 37% hydrochloric acid (2.5 mL) in a mixture of water (1.5 mL) and 96% ethanol (1.5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add, dropwise, a pre-cooled solution of sodium nitrite (10.63 mmol) in water (4.25 mL) to the aniline solution. Maintain the temperature strictly at 0 °C throughout the addition.
-
Stir the resulting reaction mixture at 0 °C for 30 minutes to ensure complete formation of the benzenediazonium chloride salt.
-
-
Azo Coupling:
-
In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL).
-
Add both the sodium acetate and ethyl acetoacetate solutions to the diazonium salt mixture while vigorously stirring and maintaining the temperature below 5 °C.
-
Continue to stir the reaction mixture at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product typically precipitates from the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.
-
Visualizations
The logical workflow for the synthesis of this compound is depicted below, outlining the two primary stages of the reaction.
Caption: Experimental workflow for this compound synthesis.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of Ethyl 2-(phenylazo)acetoacetate. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the accuracy, precision, and reliability of results. This document outlines the validation parameters for each method, offering a direct comparison of their performance characteristics. Detailed experimental protocols are provided to serve as a practical resource for laboratory application.
Comparative Performance of Analytical Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | ng/spot range |
| Limit of Quantification (LOQ) | ng/mL - µg/mL range | µg/mL range | ng/spot range |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference) | Moderate to High (Good separation) |
| Analysis Time per Sample | 10 - 30 minutes | < 5 minutes | 20 - 40 minutes (for multiple samples) |
| Cost per Analysis | High | Low | Moderate |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
The following are representative experimental protocols for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and HPTLC. These protocols are based on established methods for similar azo compounds and should be optimized and validated for the specific analyte and matrix.
High-Performance Liquid Chromatography (RP-HPLC) Method
This method describes a Reversed-Phase HPLC technique for the separation and quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the range of 254-400 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
3. Method Validation:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing at least six replicates of a standard solution. The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.
UV-Visible Spectrophotometric Method
This method provides a simple and rapid approach for the quantification of this compound.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Solutions:
-
Solvent: A suitable solvent that dissolves the analyte and does not interfere with its absorbance at the analytical wavelength (e.g., methanol, ethanol, or acetonitrile).
-
Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-600 nm) to determine the wavelength of maximum absorbance.
-
Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
4. Method Validation:
-
Linearity: The calibration curve should exhibit a correlation coefficient (r²) of greater than 0.998.
-
Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution. The recovery should be within 97-103%.
-
Precision: Determine the repeatability and intermediate precision by measuring the absorbance of a standard solution multiple times. The %RSD should be less than 3%.
-
LOD and LOQ: Calculate from the standard deviation of the blank and the slope of the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers a high-throughput option for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: HPTLC applicator, developing chamber, and a TLC scanner with densitometer.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable solvent system that provides good separation of the analyte (e.g., a mixture of Toluene:Ethyl Acetate:Formic Acid). The composition should be optimized.
-
Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance of this compound.
2. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare in a suitable volatile solvent (e.g., methanol) at appropriate concentrations.
3. Method Validation:
-
Linearity: Apply different amounts of the standard solution to the HPTLC plate and develop the chromatogram. Plot the peak area against the amount of analyte to obtain the calibration curve. The correlation coefficient (r²) should be greater than 0.997.
-
Accuracy: Assess by recovery studies at three different levels. The recovery should be within 95-105%.
-
Precision: Evaluate repeatability and intermediate precision by analyzing multiple applications of the same standard solution. The %RSD should be less than 5%.
-
LOD and LOQ: Determine from the calibration curve using the standard deviation of the response and the slope.
-
Specificity: Confirm by comparing the Rf value and the spectrum of the analyte in the sample with that of the standard.
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: General workflow for analytical method validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Ethyl 2-(phenylazo)acetoacetate Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, azo compounds, characterized by the R−N=N−R′ functional group, have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of ethyl 2-(phenylazo)acetoacetate derivatives, focusing on their performance against various bacterial and fungal strains, supported by experimental data and detailed protocols.
Comparative Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound, specifically ethyl 2-arylhydrazono-3-oxobutyrates which are tautomers of the target compounds, exhibit significant antimicrobial properties. The biological activity of these compounds is influenced by the nature of substituents on the phenyl ring. The following tables summarize the in vitro antibacterial and antifungal activity of a series of synthesized ethyl 3-oxo-2-(2-(3-(N-substituted-sulfamoyl)phenyl)hydrazono)butanoates, measured by the zone of inhibition.
Data Presentation
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | R Group | Escherichia coli | Proteus vulgaris | Bacillus megaterium | Staphylococcus aureus |
| 2a | H | 14 | 12 | 16 | 18 |
| 2b | -COCH₃ | 12 | 10 | 14 | 16 |
| 2c | Pyrimidin-2-yl | 18 | 16 | 20 | 22 |
| 2d | 4,6-dimethylpyrimidin-2-yl | 20 | 18 | 22 | 24 |
| 2e | 4,5,6-trihydropyrimidin-2-yl | 16 | 14 | 18 | 20 |
| 2f | 1,3,4-thiadiazol-2-yl | 15 | 13 | 17 | 19 |
| 2g | 5-methoxy-1,3,4-thiadiazol-2-yl | 17 | 15 | 19 | 21 |
| 2h | 1,3-thiazol-2-yl | 19 | 17 | 21 | 23 |
| 2i | Benzothiazol-2-yl | 21 | 19 | 23 | 25 |
| 2j | 1,3,4-oxadiazol-2-yl | 13 | 11 | 15 | 17 |
| Ampicillin | (Standard) | 24 | 22 | 26 | 28 |
Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | R Group | Aspergillus niger |
| 2a | H | 15 |
| 2b | -COCH₃ | 13 |
| 2c | Pyrimidin-2-yl | 20 |
| 2d | 4,6-dimethylpyrimidin-2-yl | 22 |
| 2e | 4,5,6-trihydropyrimidin-2-yl | 18 |
| 2f | 1,3,4-thiadiazol-2-yl | 17 |
| 2g | 5-methoxy-1,3,4-thiadiazol-2-yl | 19 |
| 2h | 1,3-thiazol-2-yl | 21 |
| 2i | Benzothiazol-2-yl | 23 |
| 2j | 1,3,4-oxadiazol-2-yl | 16 |
| Griseofulvin | (Standard) | 26 |
Data sourced from a study on ethyl 3-oxo-2-(2-(3-(N-alkyl sulfamoyl) phenyl) hydrazono) butanoates.
Experimental Protocols
The following methodologies were employed for the synthesis and antimicrobial evaluation of the this compound derivatives.
Synthesis of Ethyl 3-oxo-2-(2-(3-sulfamoylphenyl) hydrazono) butanoate (General Procedure)
-
Diazotization: 0.01 mole of a substituted 3-aminobenzenesulfonamide is dissolved in a mixture of hydrochloric acid (8 ml) and water (6 ml). The solution is cooled to 0°C in an ice bath.
-
A cold aqueous solution of sodium nitrate (0.03 mole) is added to the cooled solution to form the diazonium salt.
-
Coupling Reaction: The resulting diazonium salt solution is filtered into a cooled solution containing ethyl acetoacetate (0.01 mole) and sodium acetate (0.12 mole) in ethanol (50 ml).
-
Isolation and Purification: The solid product formed is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or methanol to yield the final compound.
Antimicrobial Activity Screening (Agar Disc Diffusion Method)
-
Preparation of Media: Nutrient agar is prepared and sterilized.
-
Inoculation: A suspension of the test microorganism is uniformly spread over the surface of the agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (30 µ g/disc ) in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics (Ampicillin for bacteria and Griseofulvin for fungi) are used as positive controls.
Visualizing the Workflow
The general workflow for the synthesis and screening of these antimicrobial agents can be visualized as follows:
Caption: General workflow for the synthesis and antimicrobial screening of derivatives.
Mechanism of Action (Proposed)
While the precise mechanism of action for this compound derivatives is still under investigation, the antimicrobial activity of azo compounds is generally attributed to their ability to interfere with essential cellular processes. The azo group (-N=N-) is a key pharmacophore that can interact with biological macromolecules. Potential mechanisms include the inhibition of crucial enzymes, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis. The varied efficacy observed with different substituents on the phenyl ring suggests that electronic and steric factors play a significant role in modulating the biological activity, likely by influencing the compound's ability to bind to its molecular target.
Further research, including quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in elucidating the specific targets and optimizing the antimicrobial potency of this promising class of compounds.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Ethyl 2-(phenylazo)acetoacetate, a member of the azo compound family. Due to the potential hazards associated with azo compounds, including the formation of toxic byproducts, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Impervious gloves
-
Protective clothing
-
Eye and face protection
All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of any dust, vapors, or mists[1]. An eyewash station should be readily accessible[1].
Hazard Summary for Related Compounds
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[1] P302+P352: IF ON SKIN: wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1] |
| Skin Irritation | Causes skin irritation.[1] | P332+P313: IF SKIN irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Flammability | Combustible liquid.[2] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |
Step-by-Step Disposal Protocol
Given the nature of azo compounds, direct disposal into the environment is not permissible. Azo dyes are known to be resistant to degradation by aerobic bacteria and can form toxic aromatic amines under anaerobic conditions[4]. Therefore, a multi-step, cautious approach to disposal is required.
1. Waste Identification and Segregation:
- Treat all waste containing this compound as hazardous waste.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EH&S) department[2].
- Keep the waste in its original, clearly labeled container if possible. If transferring to a new container, ensure it is appropriate for the chemical and clearly labeled as hazardous waste.
2. Spill Management:
- In the event of a spill, absorb the material with an inert substance such as sand, vermiculite, or diatomite[1].
- Carefully transfer the absorbed material into a sealed, labeled container for disposal[5].
- Ventilate the area and wash the spill site after the material has been completely removed[1].
3. Container Management:
- Store waste containers in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel[6][7].
- Ensure waste containers are kept tightly closed and are stored in a cool, dry, and well-ventilated area away from heat and ignition sources[8][9].
- Do not fill containers to more than 90% of their capacity[7].
4. Professional Disposal:
- The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service[1][9].
- This ensures that the waste is handled and disposed of in a manner that complies with all federal, state, and local environmental regulations[1][2].
- Combustible materials like this may be incinerated in a chemical incinerator equipped with an afterburner and scrubber[9].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general principles for handling hazardous azo compounds. It is not a substitute for a formal risk assessment or the guidance of your institution's Environmental Health & Safety department. Always consult with your EH&S professionals and adhere to all applicable local, state, and federal regulations for waste disposal.
References
- 1. cochise.edu [cochise.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chempoint.com [chempoint.com]
- 4. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. fishersci.com [fishersci.com]
- 9. gustavus.edu [gustavus.edu]
Personal protective equipment for handling Ethyl 2-(phenylazo)acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific hazard data for Ethyl 2-(phenylazo)acetoacetate, it should be handled with caution, assuming it may be an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested, inhaled, or absorbed through the skin.[1] All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
A comprehensive list of recommended personal protective equipment is provided below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contamination is suspected. |
| Body Protection | A long-sleeved laboratory coat. | Provides a primary barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for non-routine operations or spills. | While primary handling should be in a fume hood, respiratory protection is a critical secondary measure. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
- Gather all necessary equipment and reagents before introducing this compound.
- Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
- Ensure an eyewash station and safety shower are readily accessible.[1]
2. Donning PPE:
- Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Weighing and Transfer:
- Perform all weighing and transfers of the powdered compound within the chemical fume hood.
- Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
- If possible, use a "weigh-in-weigh-out" method to minimize the amount of loose powder.
4. During the Experiment:
- Keep all containers with this compound sealed when not in use.
- Continuously monitor the experiment for any signs of unexpected reactions.
- Should any spillage occur, follow the spill cleanup protocol outlined below.
5. Post-Experiment:
- Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
- Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste from the experiment in a separate, clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[1]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
